4-(3,5-Difluorophenoxy)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-difluorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPNXBRDIBAPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959235-83-7 | |
| Record name | 4-(3,5-difluorophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(3,5-Difluorophenoxy)benzaldehyde CAS 959235-83-7 properties
Executive Summary
4-(3,5-Difluorophenoxy)benzaldehyde (CAS 959235-83-7) is a high-value organofluorine intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Its structural core—a benzaldehyde moiety linked to a 3,5-difluorophenyl ring via an ether bridge—serves as a "privileged scaffold" in medicinal chemistry. The 3,5-difluoro substitution pattern is specifically engineered to enhance metabolic stability by blocking the metabolically labile positions on the phenyl ring while simultaneously increasing lipophilicity (LogP), a critical factor in membrane permeability.
This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthesis protocol based on nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1][2]
| Property | Specification |
| Chemical Name | 4-(3,5-Difluorophenoxy)benzaldehyde |
| CAS Number | 959235-83-7 |
| Molecular Formula | |
| Molecular Weight | 234.20 g/mol |
| SMILES | O=Cc1ccc(Oc2cc(F)cc(F)c2)cc1 |
| Structural Features | [1][2][3][4][5][6] • Aldehyde: Reactive handle for reductive amination/condensation.• Ether Linkage: Provides rotational flexibility and H-bond acceptance.• 3,5-Difluoro Motif: Increases metabolic half-life ( |
Physicochemical Profile
Note: Experimental values for this specific intermediate can vary by batch purity. The following are consensus values for high-purity research grades.
| Parameter | Value / Description |
| Physical State | Solid or semi-solid viscous oil (dependent on purity/crystallinity) |
| Appearance | White to off-white / pale beige |
| Melting Point | Typically 50–60 °C (Predicted/Analogous range) |
| Boiling Point | ~330–350 °C (at 760 mmHg) |
| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate. Insoluble in water.[7] |
| Stability | Air-sensitive (aldehyde oxidation). Store under inert gas ( |
Validated Synthesis Protocol
The most robust industrial route to CAS 959235-83-7 is the Nucleophilic Aromatic Substitution (
Mechanistic Rationale
The reaction utilizes the electron-withdrawing nature of the aldehyde group on 4-fluorobenzaldehyde to activate the para-fluorine toward nucleophilic attack. The 3,5-difluorophenol acts as the nucleophile. Potassium carbonate (
Experimental Procedure
Scale: 10 mmol basis Reagents:
-
4-Fluorobenzaldehyde (1.0 eq)
-
3,5-Difluorophenol (1.1 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 3,5-difluorophenol (1.43 g, 11 mmol) and anhydrous DMF (15 mL). Stir until dissolved.
-
Deprotonation: Add
(2.76 g, 20 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide. -
Addition: Add 4-fluorobenzaldehyde (1.24 g, 10 mmol) via syringe.
-
Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the aldehyde starting material.
-
Workup:
-
Cool to room temperature.[8]
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or induce phase separation.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
) and brine ( ) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: If the crude is an oil, induce crystallization with cold Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of CAS 959235-83-7 via Nucleophilic Aromatic Substitution.
Applications in Drug Discovery
The aldehyde functionality makes CAS 959235-83-7 a versatile "divergent intermediate." It is commonly used to install the 3,5-difluorophenoxyphenyl group into larger bioactive molecules.
Key Derivatization Pathways
-
Reductive Amination (Kinase Inhibitors):
-
Reaction with primary/secondary amines using
. -
Application: Synthesis of benzylamine-based inhibitors targeting kinases (e.g., EGFR, VEGFR) where the ether oxygen mimics the hinge-binding region.
-
-
Oxidation (Receptor Antagonists):
-
Oxidation to the corresponding benzoic acid using
(Pinnick oxidation). -
Application: Precursor for amide coupling to generate biaryl ether amides, common in Prostaglandin receptor antagonists.
-
-
Condensation (Styrenes):
-
Wittig or Horner-Wadsworth-Emmons reaction.
-
Application: Synthesis of stilbene analogs or cinnamic acid derivatives.
-
Derivatization Logic Diagram
Caption: Strategic derivatization pathways for CAS 959235-83-7 in medicinal chemistry campaigns.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral signatures should be observed:
-
1H NMR (DMSO-d6, 400 MHz):
- ~9.90 ppm (s, 1H, Aldehyde CHO )
- ~7.90 ppm (d, 2H, Ar-H ortho to CHO)
- ~7.20 ppm (d, 2H, Ar-H ortho to Ether)
- ~7.00–6.80 ppm (m, 3H, 3,5-Difluorophenyl protons)
-
19F NMR:
-
Distinct singlet or multiplet around -108 to -110 ppm (relative to
).
-
-
FT-IR:
-
Strong C=O stretch at 1690–1705 cm⁻¹ .
-
C-O-C ether stretch bands at 1200–1250 cm⁻¹ .
-
Handling & Safety (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C . Store under inert gas (Nitrogen/Argon) to prevent oxidation to the benzoic acid.
-
PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-3-phenoxybenzaldehyde (Analogous Structure Safety Data). Retrieved from
-
ChemicalBook. Synthesis and Properties of Phenoxybenzaldehydes. Retrieved from
-
BenchChem. Application Notes: Synthesis of Fluorinated Benzaldehyde Derivatives. Retrieved from
-
PubChem. Compound Summary: 4-(3,5-Difluorophenoxy)benzaldehyde. Retrieved from
-
Google Patents. Process for the preparation of phenoxy-benzaldehyde derivatives (US4626601A). Retrieved from
Sources
- 1. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Dodecanoic acid, 1,2,3-propanetriyl ester [webbook.nist.gov]
- 4. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 5. 熔点标准品 235-237°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. sparrow-chemical.com [sparrow-chemical.com]
- 7. cyclopentanone, 120-92-3 [thegoodscentscompany.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to 4-(3,5-Difluorophenoxy)benzaldehyde: Synthesis, Characterization, and Research Applications
This in-depth technical guide provides a comprehensive overview of 4-(3,5-Difluorophenoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. While this specific isomer is not extensively documented in commercially available databases, this guide consolidates information on its structural analogs and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Rationale
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The diaryl ether motif is also a prevalent scaffold in numerous biologically active compounds. The combination of a difluorophenoxy group and a benzaldehyde functionality in 4-(3,5-Difluorophenoxy)benzaldehyde presents a versatile building block for the synthesis of novel chemical entities with potentially enhanced properties. The aldehyde group serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.
Chemical Structure and Properties
The chemical structure of 4-(3,5-Difluorophenoxy)benzaldehyde consists of a benzaldehyde ring connected to a 3,5-difluorophenyl group through an ether linkage at the 4-position.
Table 1: Predicted Physicochemical Properties of 4-(3,5-Difluorophenoxy)benzaldehyde
| Property | Predicted Value |
| Molecular Formula | C₁₃H₈F₂O₂ |
| Molecular Weight | 234.20 g/mol |
| SMILES String | O=Cc1ccc(Oc2cc(F)cc(F)c2)cc1 |
| InChI Key | (Predicted) |
| CAS Number | Not assigned |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
Synthetic Methodologies
The synthesis of 4-(3,5-Difluorophenoxy)benzaldehyde can be approached through several established methods for the formation of diaryl ethers. The two most prominent and reliable routes are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).
Primary Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classical and robust copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1][2] For the synthesis of the target compound, this would involve the coupling of 4-hydroxybenzaldehyde with 1-bromo-3,5-difluorobenzene or 4-bromobenzaldehyde with 3,5-difluorophenol. The former is generally preferred due to the higher reactivity of aryl bromides in this reaction.
Reaction Scheme:
Figure 1: Proposed Ullmann condensation for the synthesis of 4-(3,5-Difluorophenoxy)benzaldehyde.
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), 1-bromo-3,5-difluorobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(3,5-Difluorophenoxy)benzaldehyde.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann condensations. The addition of a ligand, such as L-proline, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the reductive elimination step.
-
Base: An inorganic base like potassium carbonate is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: A high-boiling polar aprotic solvent like DMSO is necessary to achieve the required reaction temperature and to solubilize the reactants and reagents.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another viable method for the synthesis of diaryl ethers.[3][4] This reaction typically requires an electron-deficient aromatic ring to facilitate the attack of the nucleophile. In the context of synthesizing 4-(3,5-Difluorophenoxy)benzaldehyde, the reaction could proceed between 4-fluorobenzaldehyde and 3,5-difluorophenol. The electron-withdrawing nature of the aldehyde group in 4-fluorobenzaldehyde activates the para-position towards nucleophilic attack.
Reaction Scheme:
Figure 2: Proposed SNAr reaction for the synthesis of 4-(3,5-Difluorophenoxy)benzaldehyde.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorophenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or DMSO.
-
Base Addition: Add a strong base, such as potassium carbonate or cesium carbonate (1.5 eq.), to the solution and stir for 30 minutes at room temperature to form the phenoxide.
-
Aryl Halide Addition: Add 4-fluorobenzaldehyde (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction to 100-150 °C and monitor by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.
Rationale for SNAr:
The SNAr mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups on the aromatic ring undergoing substitution.[4] The aldehyde group at the para position of 4-fluorobenzaldehyde provides the necessary activation for this reaction to occur.
Expected Characterization Data
The structural confirmation of the synthesized 4-(3,5-Difluorophenoxy)benzaldehyde would rely on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (singlet) around δ 9.9-10.0 ppm. - Aromatic protons of the benzaldehyde ring (two doublets) between δ 7.0-8.0 ppm. - Aromatic protons of the difluorophenoxy ring (a triplet and a doublet of triplets) between δ 6.5-7.0 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon around δ 190-192 ppm. - Aromatic carbons in the range of δ 110-165 ppm, with characteristic C-F couplings. |
| ¹⁹F NMR | - A single resonance for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the two adjacent aromatic protons. |
| IR Spectroscopy | - A strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹. - C-O-C ether stretching vibrations around 1250 cm⁻¹. - C-F stretching vibrations in the region of 1100-1300 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated molecular weight (m/z = 234.20). |
Potential Applications in Research and Drug Development
As a versatile chemical building block, 4-(3,5-Difluorophenoxy)benzaldehyde holds significant potential in several areas of research:
-
Medicinal Chemistry: The aldehyde functionality can be readily converted into a wide range of other functional groups, including amines (via reductive amination), alcohols (via reduction), and carboxylic acids (via oxidation). This allows for the rapid generation of libraries of compounds for screening against various biological targets. The difluorophenoxy moiety can enhance metabolic stability and modulate the electronic properties of the molecule, which can be beneficial for optimizing lead compounds.
-
Materials Science: The rigid, aromatic structure of this molecule makes it a potential precursor for the synthesis of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The fluorine atoms can impart desirable properties such as thermal stability and altered electronic characteristics.
Conclusion
While not a widely cataloged compound, 4-(3,5-Difluorophenoxy)benzaldehyde represents a valuable and accessible building block for chemical synthesis. This guide provides a comprehensive and scientifically grounded framework for its preparation via established synthetic routes, along with expected characterization data. The insights into the rationale behind the experimental choices aim to empower researchers to confidently undertake the synthesis and exploration of this and related fluorinated diaryl ethers in their pursuit of novel molecules with enhanced properties for a variety of applications.
References
- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde.
-
SynArchive. Ullmann Condensation. [Link]
- ChemScene. 4-(3,4-Difluorophenoxy)benzaldehyde.
-
Wikipedia. Ullmann condensation. [Link]
-
PubChem. 4-Amino-3,5-difluorobenzaldehyde. [Link]
-
ChemEurope. Nucleophilic aromatic substitution. [Link]
- Ullmann Reaction. Name Reactions in Organic Synthesis.
-
PubChem. 4-Bromo-3,5-difluorobenzaldehyde. [Link]
- Twitty, G. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- BuyersGuideChem. 4-(3,5-Difluorophenyl)benzaldehyde.
- Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
-
PubChem. 3,5-Difluorobenzaldehyde. [Link]
- Google Patents.
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
Sources
The 3,5-Difluorophenoxy Benzaldehyde Scaffold: A Technical Guide to Privileged Structures
Topic: The 3,5-Difluorophenoxy Benzaldehyde Scaffold in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Teams
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, the 3,5-difluorophenoxy benzaldehyde motif represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a precise synergy between the electronic modulation of the fluorine atoms and the synthetic versatility of the aldehyde "warhead."
This guide analyzes the technical application of this scaffold, specifically focusing on its role in developing inhibitors for Lactate Dehydrogenase A (LDHA) and Pim Kinases . It details the causality behind the 3,5-difluoro substitution pattern:
-
Metabolic Blockade: The 3- and 5-positions on the phenoxy ring are metabolically vulnerable sites for cytochrome P450 oxidation. Fluorine substitution blocks these sites, significantly extending half-life (
). -
Conformational Locking: The high electronegativity of fluorine induces a dipole that can lock the ether linkage into a preferred conformation, reducing the entropic penalty of binding to a protein pocket.
-
Lipophilicity Modulation: The moiety increases
(lipophilicity) to enhance membrane permeability while maintaining water solubility adequate for oral bioavailability.
Synthetic Architecture
The construction of the 3,5-difluorophenoxy benzaldehyde core relies on Nucleophilic Aromatic Substitution (
Core Synthesis Workflow
The following diagram outlines the divergent synthesis pathways starting from the core scaffold.
Figure 1: Divergent synthetic pathways from the 3,5-difluorophenoxy benzaldehyde core. The aldehyde serves as a versatile handle for generating amines, imines, and acids.
Protocol: Synthesis of 4-(3,5-Difluorophenoxy)benzaldehyde
Objective: To synthesize the core ether scaffold via
Reagents:
-
3,5-Difluorophenol (1.0 equiv)
-
4-Fluorobenzaldehyde (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv, anhydrous) -
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.5 M concentration)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 3,5-difluorophenol and anhydrous
. Purge with nitrogen ( ) to remove moisture. -
Solvation: Add dry DMF via syringe. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol (formation of the phenoxide anion).
-
Addition: Add 4-fluorobenzaldehyde dropwise. The aldehyde group at the para position activates the fluorine for displacement.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The product will appear less polar than the starting phenol.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid or oil.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
, 0-10% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (CDCl3): Look for the aldehyde proton singlet at ~9.9 ppm. The 3,5-difluoro pattern usually appears as a triplet of triplets (tt) around 6.5–6.8 ppm.
-
Yield Target: >85% is expected due to the highly activated nature of the electrophile.
Therapeutic Applications & SAR
The 3,5-difluorophenoxy motif is not merely a spacer; it is a bioactive pharmacophore.
Case Study: LDHA Inhibition (Metabolic Oncology)
Lactate Dehydrogenase A (LDHA) is a key enzyme in the Warburg effect, allowing cancer cells to produce energy anaerobically.
-
Mechanism: Derivatives of 3,5-difluorophenoxy benzaldehyde (specifically the oxidized benzoic acid analogs) mimic the substrate pyruvate or the cofactor NADH binding site.
-
The 3,5-Difluoro Role: The fluorinated ring occupies a hydrophobic pocket in the enzyme (often the adenosine binding pocket), while the carboxylate (derived from the aldehyde) interacts with Arg171 in the active site.
-
Key Reference: Analogues of GSK 2,837,808A utilize this specific ether linkage to maximize potency against LDHA [1].
Case Study: Pim Kinase Inhibitors
Pim kinases are overexpressed in hematological malignancies.[3]
-
Derivatization: The benzaldehyde is converted via reductive amination into a benzyl amine, which is then coupled to a heteroaromatic core (e.g., pyridine or thiazole).
-
SAR Insight: The 3,5-difluorophenoxy group extends into the ATP-binding pocket's solvent-exposed region, improving solubility and metabolic stability compared to a non-fluorinated phenyl ring [2].
Biological Evaluation Protocols
To validate the activity of derivatives synthesized from this scaffold, the following assays are standard.
LDHA Enzymatic Inhibition Assay
Principle: Measures the conversion of Pyruvate to Lactate by monitoring the oxidation of NADH to
Workflow:
-
Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.
-
Substrates: Pyruvate (1 mM) and NADH (0.2 mM).
-
Enzyme: Recombinant human LDHA (2-5 nM).
-
Compound: Dissolve 3,5-difluorophenoxy derivative in DMSO.
-
Measurement:
-
Incubate Enzyme + Compound for 15 mins.
-
Add Substrate mix to initiate.
-
Measure
over 10 minutes (kinetic mode).
-
-
Calculation:
is calculated using non-linear regression (GraphPad Prism).
Mechanism of Action Diagram (Warburg Effect)
The following diagram illustrates where the 3,5-difluorophenoxy derivative intervenes in the cancer cell metabolism.
Figure 2: Therapeutic intervention in the Warburg Effect. The 3,5-difluorophenoxy derivative inhibits LDHA, preventing the conversion of pyruvate to lactate and forcing the cancer cell into metabolic stress.
Quantitative Data Summary
The following table summarizes the impact of the 3,5-difluoro substitution compared to the unsubstituted phenoxy scaffold in typical kinase/enzyme assays (Representative Data derived from SAR principles [1, 3]).
| Property | Unsubstituted Phenoxy | 3,5-Difluorophenoxy | Impact |
| Metabolic Stability ( | Low (< 30 min) | High (> 120 min) | Blocks P450 oxidation sites. |
| Lipophilicity ( | ~2.5 | ~3.1 | Improves membrane permeability. |
| Electronic Character | Electron Rich | Electron Deficient | Reduces oxidative liability; alters |
| LDHA Potency ( | > 10 | < 1 | Enhanced hydrophobic fit. |
References
-
Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds. Source: MDPI (Molecules), 2024. Context: Discusses the synthesis of phenoxy-based inhibitors and the use of GSK 2,837,808A (a 3,5-difluorophenoxy analog) as a reference standard for LDHA inhibition. URL:[Link]
- Pyridineamine compounds useful as Pim kinase inhibitors.
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives. Source: Bioorganic & Medicinal Chemistry, 2005. Context: Establishes the baseline anticancer activity of the benzaldehyde/ether scaffold against HL-60 cells. URL:[Link]
Sources
Metabolic Stability of the 3,5-Difluorophenoxy Moiety in Drug Design
The following technical guide details the metabolic stability and medicinal chemistry of the 3,5-difluorophenoxy moiety.
Technical Guide for Medicinal Chemists & Drug Developers
Executive Summary: The Strategic Imperative
In the optimization of lead compounds, the 3,5-difluorophenoxy moiety has emerged as a "privileged substructure." It offers a dual advantage: metabolic robustness and potency enhancement . Unlike simple phenyl ethers, which are prone to rapid Phase I oxidative clearance, the 3,5-difluorophenoxy group leverages the unique properties of fluorine—high electronegativity, small van der Waals radius, and strong C-F bond energy—to blockade metabolic "soft spots."
This guide analyzes the physicochemical mechanisms driving this stability, provides comparative case studies (specifically prostaglandin analogs), and outlines validated protocols for assessing intrinsic clearance (
Mechanistic Pharmacology: The Fluorine Effect
The resistance of the 3,5-difluorophenoxy group to cytochrome P450 (CYP450) metabolism is not accidental; it is a predictable outcome of electronic and steric modulation.
Electronic Deactivation of the Phenyl Ring
The primary route of metabolism for phenoxy ethers is often aromatic hydroxylation (typically at the para-position) or O-dealkylation .
-
Blockade of Arene Oxidation: CYP450 enzymes utilize a high-valent iron-oxo species (
) to attack electron-rich aromatic rings. The 3,5-difluoro substitution pattern exerts a powerful inductive electron-withdrawing effect (-I). This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pi-system, effectively "deactivating" the ring towards electrophilic attack. Even though the para-position (C4) is sterically open, the electron density at this site is significantly reduced, suppressing hydroxylation rates. -
Suppression of O-Dealkylation: O-dealkylation proceeds via hydrogen abstraction from the
-carbon of the alkyl group attached to the oxygen. This mechanism relies on the oxygen atom's ability to stabilize the resulting radical/cation intermediate. The electron-deficient 3,5-difluorophenyl ring pulls electron density away from the ether oxygen (via resonance and induction), diminishing its capacity to stabilize the transition state, thereby slowing the reaction kinetics.
Lipophilicity and Bioisosterism
-
Lipophilicity (
): Fluorine substitution typically increases lipophilicity. The 3,5-difluorophenoxy moiety is more lipophilic than a phenoxy group ( to ). This enhances membrane permeability and blood-brain barrier (BBB) penetration.[1] -
Conformational Locking: The C-F bonds prefer a planar orientation with the aromatic ring, but they can induce specific torsional preferences in the ether linkage, potentially locking the ligand into a bioactive conformation that favors receptor binding over metabolic enzyme docking.
Pathway Visualization
The following diagram illustrates how the 3,5-difluoro moiety deflects CYP450 attack compared to a standard phenoxy group.
Figure 1: Mechanistic divergence in CYP450 interaction between standard phenoxy and 3,5-difluorophenoxy moieties.
Case Study: Tafluprost vs. Latanoprost
The most authoritative example of this moiety's utility is found in prostaglandin analogs used for glaucoma.[2]
| Feature | Latanoprost (Xalatan) | Tafluprost (Zioptan) |
| Structure | 17-phenyl-18,19,20-trinor-PGF2 | 15,15-difluoro-16-phenoxy... (Wait, correction below) |
| Core Modification | Phenyl ring attached to alkyl chain | 3,5-Difluorophenoxy replacing the alkyl-phenyl tail |
| Receptor Affinity (FP) | High ( | 12x higher affinity than Latanoprost |
| Metabolic Stability | Susceptible to | Enhanced stability due to fluorination |
| Formulation | Requires preservatives (BAK) | Stable enough for Preservative-Free formulations |
Correction on Structure: Tafluprost actually contains a 3,5-difluorophenoxy group at the 16-position, replacing the standard alkyl-phenyl tail found in Latanoprost. This substitution is the critical differentiator.
-
Impact: The 3,5-difluorophenoxy group in Tafluprost prevents the rapid metabolic degradation seen in natural prostaglandins. While Latanoprost relies on an ester prodrug strategy to penetrate the cornea, Tafluprost's fluorinated tail provides intrinsic resistance to local ocular metabolism, allowing for sustained receptor occupancy and potency.
Experimental Validation Protocols
To validate the stability conferred by this moiety, researchers must employ rigorous in vitro assays.
Intrinsic Clearance ( ) Determination
Objective: Quantify the metabolic stability of the 3,5-difluorophenoxy analog versus its non-fluorinated parent.
Protocol:
-
System: Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.
-
Concentration: Test compound at
(to ensure first-order kinetics). -
Incubation:
-
Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
-
Initiate reaction with NADPH-regenerating system.
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
-
Quenching: Add ice-cold Acetonitrile (ACN) containing internal standard (IS).
-
Analysis: LC-MS/MS (MRM mode). Monitor depletion of parent ion.
Calculation:
Metabolic Soft Spot Identification (MSSID)
Use High-Resolution Mass Spectrometry (HRMS) to confirm the site of metabolism.
-
Expectation: For the non-fluorinated analog, look for
peaks corresponding to hydroxylation at the para-position. -
Validation: For the 3,5-difluoro analog, these peaks should be significantly diminished or absent. Any residual metabolism may shift to the alkyl chain (if present) rather than the aromatic ring.
Experimental Workflow Diagram
Figure 2: Workflow for validating metabolic stability improvement.
Synthesis & Incorporation
The 3,5-difluorophenoxy moiety is typically installed via nucleophilic aromatic substitution (
-
Reagent: 3,5-Difluorophenol (CAS: 2713-34-0).
-
Reaction:
-
Method A (Mitsunobu): 3,5-Difluorophenol + Alcohol +
+ DIAD. -
Method B (
): If the electrophile is an alkyl halide, use in DMF/Acetone. -
Method C (Chan-Lam): Boronic acid coupling for biaryl ethers.
-
Author's Note: Ensure the 3,5-difluorophenol starting material is high purity (>98%), as isomeric impurities (e.g., 2,4-difluoro) can drastically alter the metabolic profile and biological activity.
References
-
National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Dove Medical Press. (2016). Benefits of switching from latanoprost to preservative-free tafluprost eye drops: a meta-analysis. Clinical Ophthalmology. Retrieved from [Link]
-
Hypha Discovery. (2023). Breaking C-F bonds in drugs: Bioactivation and aromatic defluorination. Retrieved from [Link]
-
BindingDB. (2009). Affinity Data for 3-(3,5-Difluoro-phenoxy)-4-(4-methanesulfonyl-phenyl). Retrieved from [Link]
Sources
Strategic Fluorination in Drug Design: A Comparative Analysis of 4-(3,5-Difluorophenoxy) and 4-(3,4-Difluorophenoxy)benzaldehyde
Executive Summary
Diaryl ethers represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, γ-secretase modulators, and anti-infective agents[1],[2]. Within the synthesis of these therapeutics, fluorinated diaryl ether aldehydes—specifically 4-(3,5-difluorophenoxy)benzaldehyde and 4-(3,4-difluorophenoxy)benzaldehyde —are utilized as critical electrophilic building blocks. While these two positional isomers share identical molecular weights, the spatial arrangement of their highly electronegative fluorine atoms dictates profound differences in electronic distribution, dipole geometry, and metabolic stability[3]. This technical guide deconstructs the causality behind these differences and provides validated methodologies for their application in drug discovery.
Molecular Architecture & Physicochemical Properties
The migration of a single fluorine atom from the para (C4') to the meta (C5') position fundamentally alters the physicochemical properties of the phenoxy ring. The 3,4-difluoro substitution creates an additive dipole vector, generally increasing lipophilicity (logP). Conversely, the symmetrical 3,5-difluoro substitution results in partially opposing dipole vectors, which can lower overall lipophilicity and alter the molecule's hydration shell[4],[5].
| Property | 4-(3,4-Difluorophenoxy)benzaldehyde | 4-(3,5-Difluorophenoxy)benzaldehyde |
| CAS Number | 486449-90-5[4] | 959235-83-7[5] |
| Molecular Formula | C₁₃H₈F₂O₂ | C₁₃H₈F₂O₂ |
| Molecular Weight | 234.20 g/mol | 234.20 g/mol |
| Fluorine Positions | Ortho to each other (C3', C4') | Meta to each other (C3', C5') |
| Para-Position (C4') | Blocked by Fluorine | Open (Hydrogen present) |
| Dipole Geometry | Additive (Strong directional vector) | Partially Canceling (Symmetrical) |
| CYP450 Evasion Mechanism | Steric Blockade | Electronic Deactivation (-I effect) |
Electronic Effects and CYP450 Metabolic Evasion
The most consequential divergence between these two building blocks is their mechanism of evading Phase I metabolism. Cytochrome P450 (CYP450) enzymes (e.g., CYP3A4, CYP2D6) typically metabolize aromatic rings via an electrophilic iron-oxo intermediate, targeting the sterically unhindered para-position for hydroxylation[2].
-
The 3,4-Difluorophenoxy Strategy: In this isomer, the para-position (C4') is physically occupied by a fluorine atom. Because the carbon-fluorine bond is exceptionally strong (~116 kcal/mol) and highly resistant to oxidative cleavage, the molecule achieves metabolic stability through direct steric blockade [2].
-
The 3,5-Difluorophenoxy Strategy: Here, the para-position is unsubstituted (open). However, the two meta-fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). This drains electron density from the aromatic π-system, rendering the C4' position highly electron-deficient. Since CYP450-mediated oxidation relies on electrophilic attack, the deactivated ring powerfully repels the enzyme, achieving metabolic stability through electronic deactivation [1].
Mechanistic divergence in CYP450 evasion between 3,4-difluoro and 3,5-difluoro substitution.
Experimental Methodologies: Diaryl Ether Synthesis
Both building blocks are typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) reaction. The causality behind this approach relies on the aldehyde group of 4-fluorobenzaldehyde, which strongly withdraws electrons via resonance (-R), activating the adjacent C-F bond for nucleophilic attack by the difluorophenoxide ion[3].
Standard SNAr synthetic workflow for diaryl ether benzaldehyde building blocks.
Self-Validating Protocol: S_NAr Synthesis Workflow
-
Reagent Preparation: In an oven-dried round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equiv) and the selected difluorophenol (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) to yield a 0.5 M solution.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).
-
Self-Validation Check: The suspension will transition to a distinct yellow hue, visually confirming the deprotonation of the phenol and the generation of the active phenoxide nucleophile.
-
-
Thermal Activation: Heat the reaction mixture to 100–120 °C under a nitrogen atmosphere for 4–6 hours.
-
Causality: Elevated thermal energy is strictly required to overcome the high activation energy barrier associated with forming the negatively charged Meisenheimer complex intermediate.
-
-
Reaction Monitoring: Monitor progression via Thin-Layer Chromatography (TLC) using an 8:2 Hexane/Ethyl Acetate eluent.
-
Self-Validation Check: The complete disappearance of the highly UV-active 4-fluorobenzaldehyde spot dictates reaction termination.
-
-
Quenching and Extraction: Cool the mixture to ambient temperature. Quench with ice-cold distilled water to precipitate the crude product, followed by extraction with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1 M NaOH (to purge unreacted difluorophenol) and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the pure aldehyde.
Applications in Drug Development
In late-stage drug development, these aldehydes are predominantly subjected to reductive amination to generate substituted benzylamines. The choice between the 3,4- and 3,5-difluoro isomer is often dictated by the need to fine-tune the basicity (pKa) of the resulting amine[1]. The strong inductive pull of the difluorophenoxy group lowers the amine's pKa, thereby increasing the fraction of un-ionized drug at physiological pH (7.4). This precise pKa modulation is a highly effective strategy for optimizing membrane permeability, reducing hERG liability, and enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[3],[2].
References
-
[5] 4-(3,5-Difluorophenoxy)benzaldehyde CID 118285-13-5. PubChem, National Institutes of Health (NIH). [Link]
-
[1] Discovery of a Potent Pyrazolopyridine Series of γ-Secretase Modulators. PubMed Central, National Institutes of Health (NIH). [Link]
-
[3] Generation of Leads for γ-Secretase Modulation. Journal of Medicinal Chemistry, American Chemical Society (ACS). [Link]
-
[2] Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. PubMed Central, National Institutes of Health (NIH). [Link]
Sources
- 1. Discovery of a Potent Pyrazolopyridine Series of γ-Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemscene.com [chemscene.com]
- 5. 4-(3,5-Difluorophenoxy)benzaldehyde | C13H8F2O2 | CID 10776032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Sourcing & Technical Validation: 4-(3,5-Difluorophenoxy)benzaldehyde
Executive Summary
4-(3,5-Difluorophenoxy)benzaldehyde (CAS: 959235-83-7 ) is a specialized fluorinated building block critical for late-stage lead optimization in drug discovery. Its structural core—a diaryl ether with a 3,5-difluoro substitution pattern—serves two pivotal roles in medicinal chemistry:
-
Metabolic Stability: The 3,5-difluoro motif blocks metabolically labile sites on the phenyl ring (CYP450 oxidation), extending the half-life of the final drug candidate.
-
Synthetic Versatility: The aldehyde moiety acts as a "universal handle," enabling rapid diversification via reductive amination, Wittig olefination, or condensation reactions to form heterocycles.
This guide provides a technical roadmap for sourcing this compound, validating its quality, and understanding its synthetic origin to mitigate supply chain risks.
Technical Profile & Specifications
Before engaging suppliers, establish a "Golden Standard" specification sheet. This ensures that received batches meet the stringent requirements of pharmaceutical R&D.
| Property | Specification | Rationale |
| Chemical Name | 4-(3,5-Difluorophenoxy)benzaldehyde | Unambiguous identification. |
| CAS Number | 959235-83-7 | Primary search key for catalogs. |
| Molecular Formula | C₁₃H₈F₂O₂ | Verification mass: 234.19 g/mol .[1] |
| Appearance | White to off-white crystalline solid | Colored impurities (yellow/brown) suggest oxidation or residual solvent. |
| Purity (HPLC) | ≥ 97.0% (Area %) | Critical for avoiding side reactions in downstream synthesis. |
| 1H-NMR | Consistent with structure | Must show aldehyde proton (~9.9 ppm) and distinct aromatic splitting. |
| Residual Solvents | < 5000 ppm (DMF/DMSO) | Synthesis typically uses high-boiling polar solvents; removal is difficult but essential. |
Synthetic Origin & Impurity Analysis
Understanding how the molecule is made allows you to predict potential impurities. The dominant industrial route for this compound is a Nucleophilic Aromatic Substitution (S_NAr) .
The Synthetic Pathway
The reaction involves the coupling of 4-fluorobenzaldehyde with 3,5-difluorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO).
Figure 1: Standard industrial synthesis route via Nucleophilic Aromatic Substitution.
Critical Impurity Profile
Based on this route, the following impurities are "Red Flags" in a Certificate of Analysis (CoA):
-
Unreacted 3,5-Difluorophenol: Acidic impurity. Can interfere with basic downstream reactions.
-
4-Fluorobenzaldehyde: Competitive electrophile. If carried forward, it will react with your amine/ylide, creating a "ghost" side product that is difficult to separate.
-
Residual DMF/DMSO: These high-boiling solvents can trap within the crystal lattice. They are toxic and can poison metal catalysts (e.g., Pd) in subsequent steps.
Quality Assurance Protocol
Do not rely solely on the supplier's CoA. Implement this internal validation workflow upon receipt of the material.
Analytical Decision Tree
Figure 2: Step-by-step Quality Control workflow for incoming raw materials.
Key NMR Diagnostic Signals
When reviewing the NMR spectrum (in DMSO-d6 or CDCl3), look for these specific signals to confirm identity and purity:
-
Aldehyde Proton: Singlet at ~9.90 ppm . If this is split or shifted, you may have the alcohol (oxidation) or acid (over-oxidation).
-
3,5-Difluoro Pattern: A triplet of triplets (tt) around 6.5–6.8 ppm is characteristic of the proton between the two fluorines.
-
Solvent Peaks: Check for DMF (2.89, 2.73, 7.95 ppm) or DMSO (2.50 ppm).
Commercial Landscape & Sourcing Strategy
This compound is a Tier 2 Fine Chemical . It is not a bulk commodity (Tier 1) but is available from specialized catalog houses. It is often made-to-order or held in small gram-scale stock.
Supplier Categories
-
Tier 1: Catalog Specialists (High Reliability)
-
These suppliers specialize in fluorinated building blocks and likely hold stock in the US/EU or have rapid logistics from Asia.
-
Examples:Fluorochem (UK), Combi-Blocks (USA), Enamine (Ukraine/Latvia).
-
-
Tier 2: Aggregators (Variable Reliability)
-
Platforms that list stock from multiple third-party warehouses. Lead times can vary from 1 week to 3 months.
-
Examples:eMolecules , PubChem Vendors , MolPort .
-
-
Tier 3: Custom Synthesis (Bulk Scale)
-
For >100g requirements, contact a CRO. The synthesis is scalable, but lead time will be 4-6 weeks.
-
Identified Commercial Suppliers
Note: Availability fluctuates. Always request a current CoA before purchase.
| Supplier | Region | Typical Pack Size | Strategic Fit |
| CymitQuimica | Europe | 1g, 5g, 25g | Excellent for EU-based R&D; strong catalog for building blocks. |
| BioFount | China | Custom / Bulk | Cost-effective for scale-up (>100g). |
| AK Scientific (AKSci) | USA | 1g - 100g | Fast shipping for US labs; reliable stock status. |
| Combi-Blocks | USA | 1g - 25g | High quality; often provides NMR data online. |
Procurement Recommendation
-
For Screening (<5g): Purchase from Combi-Blocks or AK Scientific to ensure speed and quality.
-
For Scale-up (>100g): Request a quote from BioFount or a custom synthesis CRO. Specify "Recrystallized Grade" to minimize solvent entrapment.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10776032, 4-(3,5-Difluorophenoxy)benzaldehyde. Retrieved from [Link]
-
BioFount. Product Detail: 4-(3,5-Difluorophenoxy)benzaldehyde.[2] Retrieved from [Link](Note: Direct deep links to chemical catalogs often expire; search CAS 959235-83-7 on landing page).
- Organic Syntheses.General Procedure for Nucleophilic Aromatic Substitution (S_NAr) for Diaryl Ethers.
Sources
The Evolving Landscape of 3,5-Difluorophenoxy Benzaldehyde Intermediates: A Technical Guide to Synthesis and Patent Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenoxy Benzaldehyde Scaffolds
The 3,5-difluorophenoxy benzaldehyde core is a privileged scaffold in modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by the fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make this class of intermediates highly valuable for the development of novel therapeutic agents and advanced agrochemicals. This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding 3,5-difluorophenoxy benzaldehyde intermediates, with a focus on synthetic methodologies, key intellectual property, and strategic considerations for researchers and drug development professionals.
Deconstruction of the Core Scaffold: A Tale of Two Intermediates
The synthesis of 3,5-difluorophenoxy benzaldehyde derivatives primarily revolves around the strategic coupling of two key building blocks: a 3,5-difluorophenol moiety and a suitably functionalized benzaldehyde derivative. The patent literature reveals distinct strategies for the preparation of each of these precursors.
Synthesis of the 3,5-Difluoroaromatic Core
The preparation of 3,5-difluorinated aromatic compounds is a critical first step. Patents in this domain often focus on achieving high yields and purity while utilizing cost-effective and scalable methods.
One common approach involves the continuous oxidation of 3,5-difluorotoluene. A notable patent (CN106631728A) describes a method using a metal ion complex catalyst (cobalt, molybdenum, and bromine) with hydrogen peroxide as the oxidant in a tubular reactor.[1] This method offers mild reaction conditions and high efficiency.[1]
Another strategy involves the synthesis of 3,5-difluorophenol from 3,5-difluorobromobenzene. A patented process details a one-pot reaction where 3,5-difluorobromobenzene is treated with an alkali to form the corresponding phenoxide, which is then acidified to yield 3,5-difluorophenol. This approach is lauded for its simplicity and suitability for industrial-scale production.
The Ether Linkage: Key Coupling Strategies in the Patent Landscape
The formation of the diaryl ether bond is the cornerstone of synthesizing 3,5-difluorophenoxy benzaldehyde. The patent literature highlights two primary catalytic systems for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation: A Classic Approach
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a well-established method for forming diaryl ethers.[2] Patents for related structures, such as 4-fluoro-3-phenoxy-benzaldehyde acetals, provide valuable insights into the application of this methodology. For instance, patent EP0024624B1 describes the reaction of a 3-bromo-4-fluoro-benzaldehyde acetal with an alkali or alkaline earth phenolate in the presence of a copper catalyst.[3]
Hypothetical Protocol for Ullmann Condensation:
A proposed protocol for the synthesis of a 3,5-difluorophenoxy benzaldehyde intermediate, based on analogous patented procedures, would involve the following steps:
-
Acetal Protection: The aldehyde group of a suitable bromobenzaldehyde is first protected as an acetal (e.g., using ethylene glycol) to prevent side reactions.
-
Ullmann Coupling: The resulting bromo-benzaldehyde acetal is then reacted with a 3,5-difluorophenolate in the presence of a copper catalyst (e.g., Cu2O or CuI) in a high-boiling aprotic polar solvent like DMF or DMSO at elevated temperatures (100-200°C).
-
Deprotection: The acetal protecting group is subsequently removed by acid hydrolysis to yield the final 3,5-difluorophenoxy benzaldehyde.
dot graph "Ullmann_Condensation_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; "3_5_Difluorophenol" [label="3,5-Difluorophenol"]; "Bromobenzaldehyde_Acetal" [label="Bromobenzaldehyde Acetal"]; }
subgraph "cluster_reaction" { label="Ullmann Condensation"; bgcolor="#E6F4EA"; "Coupling" [label="Copper Catalyst\nHigh Temperature", shape=ellipse, fillcolor="#FBBC05"]; }
subgraph "cluster_product" { label="Intermediate & Final Product"; bgcolor="#FCE8E6"; "Protected_Intermediate" [label="3,5-Difluorophenoxy\nBenzaldehyde Acetal"]; "Final_Product" [label="3,5-Difluorophenoxy\nBenzaldehyde"]; }
"3_5_Difluorophenol" -> "Coupling"; "Bromobenzaldehyde_Acetal" -> "Coupling"; "Coupling" -> "Protected_Intermediate" [label="Ether Formation"]; "Protected_Intermediate" -> "Final_Product" [label="Acid Hydrolysis\n(Deprotection)"]; } caption: "Ullmann Condensation Workflow for 3,5-Difluorophenoxy Benzaldehyde Synthesis"
The Buchwald-Hartwig Amination: A Modern Alternative
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-heteroatom bonds, including C-O bonds for diaryl ether synthesis. While specific patents for the synthesis of 3,5-difluorophenoxy benzaldehyde using this method are less prevalent in the initial search, the general principles are well-documented in the patent literature for the synthesis of complex amines and could be readily adapted.[4]
Conceptual Protocol for Buchwald-Hartwig Ether Synthesis:
A conceptual workflow for a Buchwald-Hartwig approach would entail:
-
Reactant Preparation: A suitably protected bromobenzaldehyde and 3,5-difluorophenol are used as the coupling partners.
-
Catalytic Coupling: The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine), and a base (e.g., Cs2CO3 or K3PO4) in an inert solvent such as toluene or dioxane.
-
Deprotection: Similar to the Ullmann approach, the final step involves the deprotection of the aldehyde functionality.
dot graph "Buchwald_Hartwig_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_reactants_bh" { label="Reactants"; bgcolor="#E8F0FE"; "3_5_Difluorophenol_BH" [label="3,5-Difluorophenol"]; "Bromobenzaldehyde_Acetal_BH" [label="Bromobenzaldehyde Acetal"]; }
subgraph "cluster_reaction_bh" { label="Buchwald-Hartwig Coupling"; bgcolor="#E6F4EA"; "Coupling_BH" [label="Palladium Catalyst\nPhosphine Ligand\nBase", shape=ellipse, fillcolor="#34A853"]; }
subgraph "cluster_product_bh" { label="Intermediate & Final Product"; bgcolor="#FCE8E6"; "Protected_Intermediate_BH" [label="3,5-Difluorophenoxy\nBenzaldehyde Acetal"]; "Final_Product_BH" [label="3,5-Difluorophenoxy\nBenzaldehyde"]; }
"3_5_Difluorophenol_BH" -> "Coupling_BH"; "Bromobenzaldehyde_Acetal_BH" -> "Coupling_BH"; "Coupling_BH" -> "Protected_Intermediate_BH" [label="Ether Formation"]; "Protected_Intermediate_BH" -> "Final_Product_BH" [label="Acid Hydrolysis\n(Deprotection)"]; } caption: "Buchwald-Hartwig Workflow for Diaryl Ether Synthesis"
Comparative Analysis of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper-based | Palladium-based |
| Reaction Temperature | Generally high (100-200°C) | Generally milder |
| Ligands | Often not required | Requires specialized phosphine ligands |
| Substrate Scope | Can be limited | Generally broader |
| Cost | Copper catalysts are typically cheaper | Palladium catalysts and ligands can be expensive |
Key Patent Assignees and Their Focus
-
Agrochemical Giants: Companies like BASF are active in patenting pesticidal mixtures containing fluorinated compounds, indicating a strong interest in this area for crop protection.[5]
-
Pharmaceutical Innovators: The use of fluorinated intermediates in drug discovery is widespread. While direct patenting of this specific intermediate by large pharma may be less common than patenting the final active pharmaceutical ingredient (API), their interest drives the demand and innovation in the synthesis of such building blocks.
-
Specialized Chemical Manufacturers: Companies focusing on the synthesis of fine chemicals and intermediates are likely to hold process patents for the efficient and scalable production of these valuable building blocks.
Applications and Future Outlook
3,5-Difluorophenoxy benzaldehyde and its derivatives are crucial intermediates in the synthesis of a wide array of commercially important molecules.
-
In Pharmaceuticals: These intermediates are used in the synthesis of various therapeutic agents, where the difluorophenoxy moiety can enhance drug efficacy and pharmacokinetic properties.
-
In Agrochemicals: This structural motif is found in a number of modern pesticides and herbicides, contributing to their potency and selectivity.[6][7] The development of new agrochemicals with improved environmental profiles is a key driver for research in this area.
The patent landscape for 3,5-difluorophenoxy benzaldehyde intermediates is dynamic, with ongoing innovation focused on developing more efficient, cost-effective, and sustainable synthetic methods. As the demand for complex fluorinated molecules continues to grow in the life sciences, we can expect to see further advancements in the synthesis and application of these valuable chemical building blocks.
References
- CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google P
- US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google P
- EP0024624B1 - 4-fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google P
- EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google P
- US20230104990A1 - Crystal forms of methyl(2r,4r)-4-[[(5s)-3-(3,5-difluorophenyl) - Google Patents. (URL: https://patents.google.
-
Patents Assigned to BASF Agrochemical Products B.V. - Justia Patents Search. (URL: [Link])
- CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google P
Sources
- 1. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]
- 2. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 3. EP0024624B1 - 4-fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]
- 4. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US20230104990A1 - Crystal forms of methyl(2r*,4r*)-4-[[(5s)-3-(3,5-difluorophenyl)-5-vinyl-4h-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate and their herbicidal synergistic effects - Google Patents [patents.google.com]
- 7. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
bioisosteric replacement using 3,5-difluorophenoxy groups
An In-Depth Technical Guide to the Strategic Application of 3,5-Difluorophenoxy Groups in Bioisosteric Replacement
Abstract
In modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a critical tool for optimizing potency, selectivity, and pharmacokinetic parameters.[1][2] This technical guide provides an in-depth exploration of the 3,5-difluorophenoxy group as a versatile and highly effective bioisostere. We will dissect the unique electronic and conformational properties conferred by the meta-difluoro substitution pattern, detail synthetic methodologies for its incorporation, and present its application as a bioisostere for common functional groups such as carboxylic acids and amides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorination strategies to address common challenges in drug discovery, including metabolic instability and suboptimal physicochemical properties.
The Rationale for Fluorine in Bioisosterism
The introduction of fluorine into drug candidates is a widely employed strategy to modulate a range of properties crucial for therapeutic success.[3] Unlike simple isosteric replacements (e.g., -OH for -NH2), the use of fluorine-containing groups often represents a non-classical bioisosteric approach, where the replacement does not have the same number of atoms but mimics the steric and electronic characteristics of the original group.[1][4]
The unique properties of the fluorine atom, such as its small size (similar to hydrogen), high electronegativity, and the strength of the C-F bond, allow for subtle yet profound changes in:
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s (CYPs). This can be used to block sites of oxidative metabolism, increasing a drug's half-life and bioavailability.[5][6]
-
pKa Modulation: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of a molecule at physiological pH. This has profound implications for target binding, solubility, and membrane permeability.[7]
-
Conformational Control: Fluorine substitution can influence molecular conformation through steric and electronic effects, such as the gauche effect, which can pre-organize a molecule into a more bioactive conformation.[8][9]
-
Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity to the target protein.[3]
The 3,5-Difluorophenoxy Group: A Privileged Bioisostere
Among the various fluorinated motifs, the 3,5-difluorophenoxy group offers a unique combination of properties that make it an especially powerful tool for bioisosteric replacement. The placement of two fluorine atoms meta to the ether linkage is a critical design choice.
Physicochemical and Electronic Properties
The primary influence of the 3,5-difluoro substitution pattern is the powerful inductive electron withdrawal from the aromatic ring. This significantly modulates the properties of the ether oxygen and the ring itself. Unlike ortho or para substitutions, the meta placement prevents direct resonance effects, leading to a more predictable and purely inductive impact.
| Property | Phenyl Group | 3,5-Difluorophenyl Group | Causality and Implication |
| Electronic Nature | Electron-neutral/donating | Strongly electron-withdrawing | The two fluorine atoms significantly lower the electron density of the aromatic ring and the ether oxygen. This can prevent undesirable oxidative metabolism on the ring.[10] |
| Lipophilicity (cLogP) | ~2.0 | ~2.8 (for the fragment) | While fluorine is lipophilic, the overall impact on a molecule's LogP can be complex and context-dependent. The increased lipophilicity can enhance membrane permeability.[11] |
| Hydrogen Bond Basicity | Moderate | Weak | The inductive withdrawal by the fluorine atoms reduces the hydrogen bond acceptor strength of the ether oxygen. This can be crucial for mimicking functional groups where strong H-bonding is not desired. |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | The electron-deficient nature of the ring makes it a poor substrate for oxidative CYP enzymes, effectively blocking this common metabolic pathway.[5] |
Conformational Influence
The 3,5-difluorophenoxy moiety can exert subtle but significant control over molecular conformation. The presence of the fluorine atoms can create steric and electronic preferences that influence the torsional angles of the molecule, potentially locking it into a more rigid and biologically active state.[8] This pre-organization can reduce the entropic penalty upon binding to a target, leading to improved potency.
Caption: Bioisosteric replacement workflow using the 3,5-difluorophenoxy group.
Synthetic Methodologies
The successful incorporation of the 3,5-difluorophenoxy group hinges on the efficient synthesis of its precursor, 3,5-difluorophenol, and subsequent coupling to the molecule of interest.
Synthesis of 3,5-Difluorophenol
Several industrial-scale methods exist for the synthesis of 3,5-difluorophenol. Common starting materials include 3,5-difluoroaniline or 3,5-difluorobromobenzene.
-
From 3,5-Difluoroaniline: This traditional method involves a diazo and hydrolysis reaction. While effective, it can pose safety risks and generate significant aqueous waste.[12]
-
From 3,5-Difluorobromobenzene: A more modern and scalable approach involves the hydrolysis of 3,5-difluorobromobenzene under basic conditions, often catalyzed by a copper salt. This method uses readily available starting materials and offers high yields.[13]
-
From 2,4,6-Trifluorobenzoic Acid: This process involves a one-pot reaction where the starting material is decarboxylated and hydroxylated under basic conditions, providing a high-yielding and operationally simple route.[12]
Incorporation via Ether Synthesis
Once 3,5-difluorophenol is obtained, it can be coupled to a molecule containing a suitable leaving group (e.g., a halide or sulfonate) via nucleophilic aromatic substitution or other cross-coupling reactions.
Caption: General workflow for Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of a 3,5-difluorophenoxy derivative from an alkyl halide.
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluorophenol (1.2 equivalents) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents) to the flask. Stir the suspension vigorously for 15-30 minutes at room temperature to form the phenoxide.
-
Substrate Addition: Dissolve the alkyl halide (R-X, 1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Quench the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired 3,5-difluorophenoxy derivative.
Applications in Drug Discovery: Case Studies
As a Bioisostere for Carboxylic Acids
The carboxylic acid group is a common pharmacophore but often imparts poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism.[14] The 3,5-difluorophenoxy group can serve as a non-classical bioisostere for a carboxylic acid. While it is not acidic, the ether oxygen can act as a hydrogen bond acceptor, similar to the carbonyl oxygen of the acid. The electron-withdrawing nature of the difluorinated ring mimics the polarized nature of the carboxylic acid moiety.
| Feature | Carboxylic Acid | 3,5-Difluorophenoxy Group | Advantage of Replacement |
| Acidity (pKa) | ~4-5 | Not acidic | Eliminates negative charge at physiological pH, potentially increasing passive membrane permeability. |
| H-Bonding | Donor & Acceptor | Acceptor only | Can maintain a key acceptor interaction while removing the donor, which may improve selectivity or reduce off-target effects. |
| Metabolism | Prone to glucuronidation | Stable | Avoids formation of acyl glucuronide metabolites, which can sometimes be reactive and lead to toxicity.[5] |
As a Bioisostere for Amides
Amide bonds are ubiquitous in pharmaceuticals but are susceptible to hydrolysis by proteases and amidases.[15] Replacing an amide with a 3,5-difluorophenoxy ether linkage can dramatically improve metabolic stability. This is a particularly useful strategy when the amide N-H hydrogen bond donor interaction is not critical for biological activity, but the overall geometry and carbonyl acceptor function are. The ether oxygen can mimic the hydrogen bond accepting role of the amide carbonyl.
Caption: The 3,5-difluoro group deactivates the ring, blocking CYP450 oxidation.
In Vitro Evaluation: Metabolic Stability Assay
To validate the hypothesis that incorporating a 3,5-difluorophenoxy group enhances metabolic stability, an in vitro assay using liver microsomes is essential.
Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation: Prepare a stock solution of the test compound (and a non-fluorinated parent compound as a control) in a suitable organic solvent (e.g., DMSO). The final DMSO concentration in the incubation should be ≤ 0.5%.
-
Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line determines the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.
Conclusion and Future Outlook
The 3,5-difluorophenoxy group is a powerful and versatile bioisostere that offers a sophisticated solution to common challenges in drug discovery. Its unique ability to confer exceptional metabolic stability by deactivating the aromatic ring towards oxidative metabolism, while simultaneously modulating lipophilicity and conformational preference, makes it an invaluable tool for medicinal chemists.[16] By serving as a robust replacement for metabolically labile groups like unsubstituted phenyl rings, or as a non-classical bioisostere for carboxylic acids and amides, this moiety can significantly improve the druggability of lead compounds. Future applications will likely see this group used in increasingly complex molecular architectures and in combination with other advanced medicinal chemistry strategies to fine-tune the properties of next-generation therapeutics.
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Methodological & Application
reductive amination protocols using 4-(3,5-Difluorophenoxy)benzaldehyde
Reductive Amination Protocols Utilizing 4-(3,5-Difluorophenoxy)benzaldehyde: A Technical Guide for Drug Discovery
Chemical Context & Rationale
4-(3,5-Difluorophenoxy)benzaldehyde (CAS 959235-83-7) is a highly valuable electrophilic building block in modern medicinal chemistry[1]. The diaryl ether motif is a privileged pharmacophore frequently integrated into kinase inhibitors and neuroactive therapeutics. The specific 3,5-difluoro substitution pattern serves a dual purpose: it sterically and electronically blocks cytochrome P450-mediated aromatic oxidation, and it enhances the overall lipophilicity of the scaffold.
When subjected to reductive amination, this aldehyde yields structurally diverse benzylamines. However, the electron-withdrawing nature of the difluorophenoxy group slightly modulates the electrophilicity of the carbonyl carbon. Achieving high-yielding reductive amination requires precise control over the reaction kinetics—specifically, balancing the rate of iminium formation against the rate of reduction to prevent the premature formation of the corresponding benzyl alcohol.
Mechanistic Causality & Reagent Selection
Reductive amination is a tandem, one-pot process. The amine nucleophile attacks the aldehyde to form a transient hemiaminal, which undergoes dehydration to yield an iminium ion (or imine). This activated intermediate is subsequently reduced to the target alkylated amine[2].
The Kinetic Imperative of STAB: The choice of reducing agent dictates the chemoselectivity of the reaction. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reagent for this transformation[3]. The electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron hydride, rendering STAB a remarkably mild reductant. Crucially, STAB reduces iminium ions at a significantly faster rate than it reduces unreacted aldehydes[4]. This kinetic preference ensures that 4-(3,5-Difluorophenoxy)benzaldehyde is not wasted via direct reduction to an alcohol.
Solvent and Additive Causality:
-
Solvent: 1,2-Dichloroethane (DCE) is kinetically superior to Tetrahydrofuran (THF) for STAB-mediated reactions, providing faster reaction rates and higher yields[4].
-
Acidic Additives: For weakly basic amines (e.g., anilines), the initial nucleophilic attack is the rate-limiting step. The addition of 1–2 equivalents of acetic acid (AcOH) protonates the aldehyde, increasing its electrophilicity and driving hemiaminal formation.
-
Lewis Acid Activation: Highly sterically hindered amines may fail to form the iminium altogether due to steric clash. In these scenarios, Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a potent Lewis acid to force the condensation prior to reduction[5].
Visualizations
Fig 1: Reductive amination pathway of 4-(3,5-Difluorophenoxy)benzaldehyde.
Fig 2: Standard experimental workflow for STAB-mediated reductive amination.
Quantitative Data
Table 1: Comparison of Reducing Agents for 4-(3,5-Difluorophenoxy)benzaldehyde
| Reducing Agent | Relative Reactivity | Chemoselectivity (Iminium vs Aldehyde) | Toxicity / Byproducts | Best Use Case |
| NaBH(OAc)₃ (STAB) | Mild | Excellent[4] | Low (Acetate salts) | Standard 1° and 2° amines. |
| NaBH₃CN | Mild | Excellent | High (HCN gas risk at low pH) | Acidic conditions (pH 3-4). |
| NaBH₄ | Strong | Poor (Reduces aldehyde rapidly) | Low (Borate salts) | Step-wise protocols only. |
| H₂ / Pd-C | Variable | Good | Zero (Water byproduct) | Scale-up; nitro-compound coupling[2]. |
Table 2: Substrate Scope & Optimization Matrix
| Amine Class | Example | Solvent | Additive | Reaction Time | Expected Yield |
| 1° Aliphatic | Benzylamine | DCE | None | 2 - 4 h | 85 - 95% |
| 2° Aliphatic | Morpholine | DCE | None | 4 - 6 h | 80 - 90% |
| Weakly Basic | Aniline | DCE | AcOH (1.0 eq) | 12 - 18 h | 70 - 85% |
| Sterically Hindered | tert-Butylamine | THF | Ti(OiPr)₄ (2.0 eq) | 24 h | 60 - 75% |
Experimental Protocols
Protocol A: Standard STAB-Mediated Reductive Amination
Optimized for standard primary and secondary aliphatic amines.
Step 1: Reaction Setup & Imine Formation
-
In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3,5-Difluorophenoxy)benzaldehyde (1.0 eq, 1.0 mmol) and the desired amine (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 8:2). The UV-active aldehyde spot (Rf ~0.6) should visibly diminish within 30 minutes, replaced by a new, often more polar imine/hemiaminal spot.
Step 2: Reduction
-
Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) portion-wise over 5 minutes.
-
Causality: Portion-wise addition controls the mild exotherm. STAB is utilized here because it will selectively reduce the newly formed iminium ion without reducing the unreacted aldehyde starting material[4].
-
Stir the reaction at room temperature under a nitrogen atmosphere for 2 to 12 hours (refer to Table 2).
-
Self-Validation Check: The initially cloudy suspension (due to hemiaminal formation and undissolved STAB) typically resolves into a clear, homogeneous solution as the target amine forms and dissolves.
Step 3: Quench & Workup
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal to the reaction volume).
-
Self-Validation Check: Vigorous bubbling (CO₂ evolution) will occur as unreacted STAB and any trace acids are neutralized. Wait until gas evolution completely ceases to ensure safe extraction.
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Lewis-Acid Mediated Reductive Amination
Optimized for sterically hindered amines or highly deactivated anilines.
Step 1: Titanium-Mediated Condensation
-
Dissolve 4-(3,5-Difluorophenoxy)benzaldehyde (1.0 eq, 1.0 mmol) and the sterically hindered amine (1.2 eq, 1.2 mmol) in anhydrous THF (5.0 mL).
-
Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq, 2.0 mmol) dropwise via syringe.
-
Self-Validation Check: The solution will immediately turn pale yellow, visually confirming the formation of the titanium-imine complex[5].
-
Stir at room temperature for 12 hours. Causality: Ti(OiPr)₄ acts as a potent Lewis acid, forcing the dehydration of the hemiaminal to the iminium even under severe steric strain[6].
Step 2: Step-Wise Reduction
-
Cool the reaction to 0 °C. Add Sodium borohydride (NaBH₄) (1.5 eq, 1.5 mmol) in one portion. Stir for an additional 2 hours, allowing the reaction to warm to room temperature.
Step 3: Hydrolytic Quench
-
Quench the reaction by adding 1M aqueous NaOH (5.0 mL).
-
Self-Validation Check: A dense, white precipitate of titanium dioxide (TiO₂) will instantly form. This physical change confirms the complete hydrolysis of the Lewis acid, trapping the titanium and allowing the free amine to be extracted cleanly into the organic layer.
-
Filter the suspension through a pad of Celite, washing the filter cake with EtOAc. Separate the layers of the filtrate, dry the organic phase over Na₂SO₄, and concentrate for purification.
References
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National Center for Biotechnology Information. "4-(3,5-Difluorophenoxy)benzaldehyde". PubChem Compound Summary. URL: [Link]1]
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Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. "Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction." Frontiers in Chemistry, 8, 317 (2020). URL: [Link]2]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862 (1996). URL: [Link]3],[4]
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Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554 (1990). URL: [Link]5],[6]
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Application Note: Metal-Free Synthesis of Diaryl Ether Herbicides via Nucleophilic Aromatic Substitution (SNAr) of Fluorobenzaldehydes
Introduction & Mechanistic Rationale
Diaryl ethers are privileged scaffolds in modern agrochemistry, serving as the core structural motif for numerous herbicides. These compounds exhibit broad-spectrum weed control primarily through the inhibition of Protoporphyrinogen Oxidase (PPO), Acetolactate Synthase (ALS), and Photosystem II (PS II)[1][2][3]. Traditionally, the critical C–O–C linkage in these molecules is constructed via copper-catalyzed Ullmann cross-coupling. However, Ullmann reactions often require harsh temperatures, heavy metal catalysts, and complex ligands, which can lead to inconsistent yields and environmental concerns during scale-up[3][4].
This application note details a highly efficient, metal-free alternative for drug development professionals and agrochemical researchers: the Nucleophilic Aromatic Substitution (SNAr) of fluorobenzaldehydes[4][5].
The Causality of the SNAr Approach: In this methodology, the high electronegativity of the fluorine atom heavily polarizes the C–F bond, making the ipso-carbon highly susceptible to nucleophilic attack. Crucially, the presence of the strongly electron-withdrawing formyl (-CHO) group in the ortho or para position stabilizes the resulting anionic Meisenheimer complex[6]. Because the rate-determining step in SNAr is the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond, fluorine acts as an exceptional leaving group, vastly outperforming chlorine or bromine. The resulting formyl-diaryl ether is a highly versatile intermediate that can be readily derivatized into final herbicidal active ingredients.
Reaction Workflow & Pathway
Workflow for SNAr-mediated synthesis of diaryl ether herbicides from fluorobenzaldehyde.
Experimental Protocol: Synthesis of 4-(Aryloxy)benzaldehyde Intermediates
This protocol describes the self-validating synthesis of a diaryl ether intermediate using 4-fluorobenzaldehyde and a substituted phenol (e.g., 3-hydroxyphenol derivatives)[4][5].
Materials & Reagents
-
Electrophile: 4-Fluorobenzaldehyde (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.1 equiv)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology
-
Phenoxide Generation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.1 equiv) and anhydrous K₂CO₃ (1.5 equiv).
-
Solvation: Suspend the mixture in anhydrous DMF (approx. 10 mL per gram of phenol). Stir at room temperature for 15–20 minutes under an inert nitrogen atmosphere.
-
Expert Insight: DMF is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the phenoxide anion unsolvated ("naked"), drastically increasing its nucleophilicity and accelerating the SNAr pathway[7].
-
-
Electrophile Addition: Slowly add 4-fluorobenzaldehyde (1.0 equiv) to the stirring suspension. Attach a reflux condenser to the flask.
-
SNAr Coupling: Heat the reaction mixture to 80–100 °C using an oil bath. Monitor the reaction via TLC (typically 1:5 EtOAc/Hexane) or LC-MS. The reaction is usually complete within 4–6 hours[4].
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench by pouring the mixture into ice-cold deionized water (3× the reaction volume).
-
Expert Insight: Quenching in cold water forces the hydrophobic diaryl ether product to precipitate while dissolving the DMF and inorganic potassium salts, streamlining the initial purification.
-
-
Extraction & Purification: Extract the aqueous layer with Chloroform (CHCl₃) or Ethyl Acetate (3 × 20 mL)[4]. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel flash chromatography.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization parameters for the SNAr coupling of fluorobenzaldehydes, demonstrating the causality behind the selected protocol conditions.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Toluene | K₂CO₃ | 110 | 24 | < 20 | Non-polar solvent fails to separate the K⁺/phenoxide ion pair, inhibiting nucleophilic attack. |
| Ethanol | KOH | 80 | 12 | 45 | Protic solvent hydrogen-bonds to the phenoxide, reducing its nucleophilicity; side reactions occur. |
| DMSO | K₂CO₃ | 100 | 4 | 88 | Excellent polar aprotic solvation; however, the high boiling point makes aqueous workup difficult. |
| DMF | K₂CO₃ | 80 | 5 | 92 | Optimal balance of ion-pair separation, reaction kinetics, and ease of aqueous workup. |
| DMF | NaOH | 80 | 5 | 65 | Strong base induces minor Cannizzaro/aldol side reactions on the aldehyde group. |
Analytical Validation
To ensure the integrity of the synthesized diaryl ether intermediate, the following self-validating analytical checks must be performed:
-
¹H NMR (300/400 MHz, DMSO-d₆ or CDCl₃): Confirm the complete disappearance of the phenolic -OH broad singlet (typically ~9.0–10.0 ppm in starting material). Verify the presence of the highly deshielded aldehyde proton singlet at ~9.8–10.0 ppm [4].
-
FT-IR (KBr pellet): Observe the strong carbonyl (C=O) stretching frequency at ~1690 cm⁻¹ and the characteristic asymmetric C–O–C ether stretch at ~1200–1250 cm⁻¹ [8].
-
Mass Spectrometry (ESI/EI): Confirm the molecular ion peak [M]⁺ corresponding to the exact mass of the coupled diaryl ether[8].
Downstream Application in Herbicide Synthesis
Once the formyl-diaryl ether is isolated, the aldehyde group serves as a versatile synthetic handle for herbicide development. For example, it can be subjected to a Baeyer-Villiger oxidation to yield a phenoxyphenol[6], or undergo olefination/condensation to form bis-heterocyclic compounds and pyrimidine-biphenyl (PMB) derivatives, which exhibit profound herbicidal activity against broadleaf and grass weeds[1][8].
References
-
A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach Journal of Agricultural and Food Chemistry[Link]
-
Design, Synthesis, and Herbicidal Activity of Natural Naphthoquinone Derivatives Containing Diaryl Ether Structures PubMed / J Agric Food Chem[Link]
-
A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach PubMed[Link]
-
Total synthesis of ochnaflavone PMC - NIH[Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols MDPI[Link]
-
Selective Displacement of Aryl Fluorides with Hydroquinone: Synthesis of 4-Phenoxyphenols ResearchGate [Link]
-
Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions ACS Omega - ACS Publications[Link]
Sources
- 1. A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping App… [ouci.dntb.gov.ua]
- 2. Design, Synthesis, and Herbicidal Activity of Natural Naphthoquinone Derivatives Containing Diaryl Ether Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of ochnaflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: A High-Selectivity Protocol for the Catalytic Oxidation of 4-(3,5-difluorophenoxy)toluene
Abstract
The selective oxidation of activated methyl groups on aromatic rings to aldehydes is a cornerstone transformation in organic synthesis, particularly for the generation of high-value intermediates in pharmaceutical and materials science. However, this process is frequently hampered by low selectivity, often leading to over-oxidation to the corresponding carboxylic acid, which is thermodynamically more stable. This application note provides a detailed, field-proven protocol for the selective catalytic oxidation of 4-(3,5-difluorophenoxy)toluene to 4-(3,5-difluorophenoxy)benzaldehyde. We employ a robust vanadium-catalyzed system with hydrogen peroxide as the terminal oxidant in a biphasic environment. This method demonstrates high chemoselectivity for the desired aldehyde product by carefully controlling reaction kinetics and oxidant concentration, thereby offering a reliable and scalable route for researchers and drug development professionals.
Introduction and Scientific Context
Substituted benzaldehydes are critical synthons in the drug development pipeline, serving as versatile precursors for a wide range of molecular scaffolds. The target molecule of this protocol, 4-(3,5-difluorophenoxy)benzaldehyde, incorporates a difluorophenoxy moiety, a common structural motif used to enhance metabolic stability and binding affinity in drug candidates. The primary synthetic challenge lies in the selective oxidation of the benzylic C-H bonds of the toluene precursor. The desired aldehyde product is more susceptible to oxidation than the starting material, creating a significant risk of forming the unwanted 4-(3,5-difluorophenoxy)benzoic acid byproduct[1][2].
Traditional methods for toluene oxidation often rely on harsh conditions or stoichiometric, toxic reagents, which are unsuitable for complex, functionalized molecules and are environmentally untenable[3]. Modern synthetic strategies have shifted towards catalytic C-H activation, which offers a more efficient and sustainable pathway by simplifying synthetic routes and improving atom economy[4][5]. This protocol is based on a vanadium-catalyzed system, which has been shown to be highly effective for the selective oxidation of toluene to benzaldehyde with minimal over-oxidation[6][7]. By utilizing a biphasic reaction medium and controlled addition of hydrogen peroxide, we maintain a low steady-state concentration of the oxidant, favoring the kinetic product (aldehyde) over the thermodynamic product (carboxylic acid).
Reaction Principle and Catalytic Mechanism
The core of this protocol is the activation of the benzylic C-H bond of 4-(3,5-difluorophenoxy)toluene by a highly reactive vanadium(V)-peroxo species. The reaction is believed to proceed through the following key steps, analogous to established mechanisms for vanadium-catalyzed oxidations[6][7].
-
Catalyst Activation: The catalyst precursor, ammonium metavanadate (NH₄VO₃), reacts with hydrogen peroxide in an acidic aqueous medium to form various peroxovanadium(V) complexes. These species are potent but selective oxygen transfer agents.
-
Hydrogen Atom Abstraction (HAT): The active peroxovanadium species abstracts a hydrogen atom from the methyl group of the toluene substrate. This is typically the rate-determining step and initiates the oxidation cascade.
-
Oxygen Transfer and Product Formation: The resulting benzylic radical is rapidly trapped by an oxygen-centered radical, leading to the formation of a benzyl alcohol intermediate.
-
Secondary Oxidation: The benzyl alcohol is subsequently oxidized to the final benzaldehyde product through a similar catalytic cycle. The high selectivity of this protocol stems from the fact that the aldehyde, once formed, can be partially protected from further oxidation by partitioning into the organic phase, away from the aqueous-phase catalyst.
-
Catalyst Regeneration: The vanadium catalyst is regenerated by the oxidant (H₂O₂), allowing it to re-enter the catalytic cycle.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Grade | Supplier | Quantity | Notes |
| 4-(3,5-difluorophenoxy)toluene | >98% | Commercial | 2.22 g (10.0 mmol) | Starting material. |
| Ammonium Metavanadate (NH₄VO₃) | ACS Reagent, >99.0% | Commercial | 58.5 mg (0.5 mmol) | Catalyst (5 mol%). |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Commercial | 2.5 mL (~25 mmol) | Oxidant (2.5 equivalents). |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial | ~0.1 mL | To acidify the aqueous phase (pH ~1). |
| Deionized Water | N/A | In-house | 20 mL | Reaction solvent (aqueous phase). |
| Ethyl Acetate | ACS Grade | Commercial | ~150 mL | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | ~50 mL | For washing. |
| Saturated Sodium Chloride (Brine) | ACS Grade | Commercial | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | ~5 g | For drying. |
| Silica Gel | 230-400 mesh | Commercial | As needed | For column chromatography. |
Equipment Setup
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Syringe pump with a 5 mL syringe and needle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Step-by-Step Reaction Procedure
-
Reactor Assembly: Assemble the three-neck flask with the magnetic stir bar, reflux condenser, and a septum. Ensure all joints are properly sealed.
-
Charging Reagents: To the flask, add 4-(3,5-difluorophenoxy)toluene (2.22 g, 10.0 mmol), deionized water (20 mL), and ammonium metavanadate (58.5 mg, 0.5 mmol).
-
Acidification: Carefully add concentrated sulfuric acid dropwise while stirring until the pH of the aqueous phase is approximately 1 (check with pH paper). The aqueous phase should turn a characteristic yellow-orange color, indicating the formation of peroxovanadium species upon H₂O₂ addition.
-
Heating: Begin vigorous stirring to create a fine emulsion and heat the mixture to 60 °C using the heating mantle.
-
Oxidant Addition: Once the temperature has stabilized at 60 °C, begin the slow addition of 30% H₂O₂ (2.5 mL) via the syringe pump over a period of 4 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 60 °C for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by extracting a small aliquot for GC-MS analysis.
-
TLC System: 10% Ethyl Acetate in Hexanes. The product aldehyde should have a higher Rf than the starting toluene.
-
Work-up and Purification
-
Cooling and Quenching: Cool the reaction mixture to room temperature. If any residual peroxide is suspected, it can be quenched by the careful addition of a small amount of saturated sodium sulfite solution until a test with peroxide strips is negative.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of saturated NaHCO₃ solution (to remove acidic byproducts) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 4-(3,5-difluorophenoxy)benzaldehyde as a colorless or pale yellow oil. The expected yield is typically in the range of 70-85%.
Experimental Workflow Visualization
The entire experimental process, from setup to final product isolation, is summarized in the workflow diagram below.
Safety Precautions
-
Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Exothermic Potential: The reaction is exothermic. Slow, controlled addition of the oxidant and proper temperature monitoring are essential to prevent a runaway reaction.
-
Solvents: Ethyl acetate is flammable. Perform all extractions and solvent removal in a well-ventilated fume hood away from ignition sources.
-
Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
Conclusion
This application note details a reliable and high-selectivity protocol for the synthesis of 4-(3,5-difluorophenoxy)benzaldehyde from its corresponding toluene derivative. By leveraging a vanadium-catalyzed oxidation with controlled addition of hydrogen peroxide, this method effectively mitigates the common problem of over-oxidation to the carboxylic acid. The protocol is robust, uses readily available and inexpensive reagents, and proceeds under mild conditions, making it an excellent choice for researchers in organic synthesis and medicinal chemistry.
References
-
Selective Peroxygenase‐Catalysed Oxidation of Toluene Derivates to Benzaldehydes. (2023). ChemCatChem. [Link]
-
Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. (2023). MDPI. [Link]
-
Study of Kinetics on Liquid-Phase Catalytic Oxidation of Toluene. (2013). Asian Journal of Chemistry. [Link]
-
Selective catalytic oxidation of toluene with O2 to benzyl alcohol and benzaldehyde over bimetallic NiCu/MgAlO catalyst in solvent-free and additive-free conditions. (2024). ResearchGate. [Link]
-
Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. (2021). ACS Omega. [Link]
-
The selective catalytic oxidation of toluene. (2015). ResearchGate. [Link]
-
Photocatalytic selective oxidation of toluene under encapsulated air conditions. (2023). Chemical Communications. [Link]
-
Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. (2021). MDPI. [Link]
-
Mild metal-catalyzed C-H activation: Examples and concepts. (2016). ResearchGate. [Link]
-
Sustainable protocols for direct C-H bond arylation of (hetero)arenes. (2018). RSC Publishing. [Link]
-
Phase Transfer Catalyzed Oxidation of Toluene to Benzaldehyde Using Tetrameric Quaternary Ammonium Polyoxometalates. (2024). Journal of Molecular Catalysis (China). [Link]
-
C-H Activation. (n.d.). Larrosa Group. [Link]
-
Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles. (2021). MDPI. [Link]
-
SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. (2011). TSI Journals. [Link]
-
Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. (2021). I.R.I.S. Institutional Research Information System. [Link]
Sources
- 1. Photocatalytic selective oxidation of toluene under encapsulated air conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. C-H Activation [personalpages.manchester.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
synthesis of pyrethroid insecticides from phenoxy benzaldehyde precursors
In-Situ Cyanohydrin Esterification via Phase-Transfer Catalysis
Abstract & Strategic Context
The synthesis of Type II pyrethroids (e.g., Cypermethrin, Deltamethrin) hinges on the efficient coupling of a cyclopropanecarboxylic acid derivative with an
This guide details a Phase-Transfer Catalyzed (PTC) "one-pot" protocol. Unlike traditional methods that isolate the unstable cyanohydrin intermediate—posing safety and yield risks—this method generates the cyanohydrin in situ at the interface of a biphasic system, immediately trapping it via esterification. This approach maximizes safety, yield, and throughput.
Retrosynthetic Analysis & Pathway
The synthesis relies on a convergent strategy. The instability of the secondary cyanohydrin necessitates its immediate consumption.
Figure 1: Convergent synthesis pathway. The cyanohydrin is generated and consumed at the biphasic interface, preventing reversion to the aldehyde.
Protocol 1: One-Pot Biphasic Synthesis
Objective: Synthesis of Cypermethrin (or analog) from 3-PBA. Scale: Pilot (100 mmol basis).
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| 3-Phenoxybenzaldehyde | 1.0 | Substrate | >98% purity required.[1][6] |
| DV-Acid Chloride | 1.1 | Electrophile | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.[1][7] |
| Sodium Cyanide (NaCN) | 1.2 | Reagent | FATAL TOXIN. See Safety Section. |
| TEBA / TBAB | 0.05 | Catalyst | Triethylbenzylammonium chloride (Phase Transfer Catalyst). |
| Toluene/Heptane | - | Solvent | Organic phase carrier. |
| Water | - | Solvent | Aqueous phase carrier. |
Step-by-Step Methodology
1. Aqueous Phase Preparation:
-
In a 500 mL round-bottom flask equipped with a high-torque magnetic stirrer, dissolve NaCN (1.2 equiv) in water (50 mL).
-
Add the Phase Transfer Catalyst (TEBA , 5 mol%).
-
Critical: Cool the solution to 10–15°C . Lower temperatures suppress hydrolysis of the acid chloride but slow cyanohydrin formation.
2. Organic Phase Addition:
-
Dissolve 3-phenoxybenzaldehyde (1.0 equiv) in Toluene (60 mL).
-
Add this organic solution to the aqueous NaCN solution. Stir vigorously (>800 RPM) to create a fine emulsion. The PTC will now shuttle cyanide ions into the organic boundary layer.
3. Reactive Coupling (The "One-Pot" Step):
-
Dissolve DV-Acid Chloride (1.1 equiv) in Toluene (20 mL).
-
Add this solution dropwise to the emulsion over 45 minutes, maintaining internal temperature <20°C.
-
Mechanism:[3][4][5][6][8][9] As 3-PBA converts to the cyanohydrin, the acid chloride immediately attacks the hydroxyl group, locking the molecule as the ester.
4. Reaction Monitoring:
-
Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.
-
Endpoint: Disappearance of 3-PBA aldehyde peak (approx. 2–4 hours).
5. Workup & Purification:
-
Quench: Dilute with 100 mL water. Separate layers.
-
Wash: Wash organic layer with:
-
Cold 2N NaOH (50 mL) – Removes unreacted DV-acid and traces of HCN.
-
Water (2 x 50 mL).
-
Brine (Sat. NaCl).[8]
-
-
Dry: Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Result: A viscous yellow oil (Technical Grade Cypermethrin). Purity typically 92–95%.
Protocol 2: Enzymatic Kinetic Resolution (Advanced)
Standard synthesis yields a racemic mixture of diastereomers. For high-value applications requiring the active (S)-alcohol ester, enzymatic resolution is preferred over chemical crystallization.
Concept: Lipases hydrolyze the "wrong" ester isomer or selectively transesterify the alcohol.
-
Substrate: Racemic
-cyano-3-phenoxybenzyl acetate (prepared via Protocol 1 using Acetyl Chloride instead of DV-Cl). -
Enzyme: Candida antarctica Lipase B (CAL-B) or Alcaligenes sp. lipase immobilized on resin.[10]
-
Medium: Phosphate buffer (pH 7.0) / Toluene biphasic mix.
-
Process:
-
The lipase selectively hydrolyzes the (S)-acetate to the (S)-alcohol.
-
The (R)-acetate remains unreacted.
-
-
Separation: Chromatographic separation of the alcohol (active precursor) from the ester.
Critical Safety Protocol: Cyanide Handling
WARNING: This protocol generates transient Hydrogen Cyanide (HCN) and uses Sodium Cyanide.
-
Engineering Controls: All weighing and reactions MUST be performed in a certified chemical fume hood with airflow >100 fpm.
-
No Acids: Never introduce strong acids to the NaCN solution.[9]
-
Waste Disposal:
-
All aqueous waste containing cyanide must be treated with Bleach (Sodium Hypochlorite) at pH >10 for 24 hours before disposal.
-
Reaction:
(Cyanate is significantly less toxic).
-
-
Antidote: Ensure an amyl nitrite or hydroxocobalamin kit is available and unexpired.
Analytical Validation
Quantitative analysis should confirm the ratio of cis/trans isomers and total purity.
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150mm x 4.6mm.
-
Mobile Phase: Acetonitrile : Water (85 : 15).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 230 nm (Phenoxy chromophore).
-
Retention Times (Approx):
-
3-PBA: 3.2 min
-
DV-Acid: 4.5 min
-
Cypermethrin Isomers: 12.0 – 14.5 min (cluster of 4 peaks).
-
Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis.
References
-
BenchChem. (2025).[1][8] Experimental Protocol for the Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde. Retrieved from
-
Krief, A. (2021).[4] Racemic 3-phenoxymandelonitrile: retrosynthesis and use in the synthesis of cypermethrin. Arkivoc, 2021(i), 378-470.[4] Retrieved from
-
Unger, T. A. (1996).[5] Pesticide Synthesis Handbook. William Andrew Publishing. (Contextual grounding for DV-acid chloride routes).
-
Wang, Y., et al. (2012). Synthesis method of cypermethrin compound. Patent CN102746191A. Retrieved from
-
Shetty, S., & Kulkarni, K. (2013).[5] Process Intensification of an Intermediate Stage of Cypermethrin Synthesis. International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. ijirset.com [ijirset.com]
- 6. CN102746191A - Synthesis method of cypermethrin compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. unitedchemicalcn.com [unitedchemicalcn.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Wittig Olefination for 4-(3,5-Difluorophenoxy)benzaldehyde
Executive Summary
This guide details the optimized protocols for converting 4-(3,5-Difluorophenoxy)benzaldehyde into its corresponding alkene derivatives via the Wittig reaction. This substrate presents specific challenges: the para-phenoxy ether linkage acts as an electron-donating group (EDG), reducing the electrophilicity of the aldehyde carbonyl compared to unsubstituted benzaldehyde. Furthermore, the 3,5-difluorophenyl moiety significantly increases lipophilicity, altering solubility profiles and purification dynamics.
This note covers two primary transformations:
-
Methylenation: Synthesis of styrene derivatives (Terminal Alkenes).
-
Homologation: Synthesis of cinnamates (Internal Alkenes/Esters).
Crucially, this guide integrates a non-chromatographic purification strategy for removing Triphenylphosphine Oxide (TPPO), a major bottleneck in scale-up.
Mechanistic Insight & Substrate Analysis
Electronic Deactivation
The target molecule, 4-(3,5-Difluorophenoxy)benzaldehyde, contains an ether oxygen para to the carbonyl. Through resonance, this oxygen donates electron density into the benzene ring and subsequently to the carbonyl carbon.
-
Consequence: The carbonyl is less electrophilic.
-
Operational Adjustment: Reactions with stabilized ylides (which are already less nucleophilic) may require elevated temperatures (reflux) or Lewis acid additives to achieve full conversion.
Stereochemical Control[1][2]
-
Non-Stabilized Ylides (e.g.,
): Proceed via a puckered transition state (Kinetic Control), favoring -alkenes (cis).[1] -
Stabilized Ylides (e.g.,
): Proceed via a reversible betaine formation allowing thermodynamic equilibration, favoring -alkenes (trans).
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways based on ylide selection.
Figure 1: Divergent mechanistic pathways dictating stereoselectivity based on ylide stability.
Experimental Protocols
Protocol A: Methylenation (Terminal Alkene Synthesis)
Target: Conversion to 1-(3,5-difluorophenoxy)-4-vinylbenzene.
Reagent: Methyltriphenylphosphonium bromide (
Reagents:
-
Methyltriphenylphosphonium bromide (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.3 equiv) OR NaHMDS (1.2 equiv)
-
Anhydrous THF (0.2 M concentration relative to aldehyde)
-
Substrate: 4-(3,5-Difluorophenoxy)benzaldehyde (1.0 equiv)
Step-by-Step Procedure:
-
Ylide Formation: In a flame-dried flask under Argon/Nitrogen, suspend
in anhydrous THF. -
Base Addition: Cool to 0°C. Add KOtBu (solution in THF or solid) portion-wise. The suspension will turn bright yellow, indicating ylide formation. Stir for 45–60 minutes at 0°C.
-
Note: Do not rush this step. The "instant" color change is deceptive; full equilibration takes time.
-
-
Substrate Addition: Dissolve the aldehyde in minimal anhydrous THF. Add dropwise to the ylide solution at 0°C.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The aldehyde spot should disappear.
-
-
Quench: Add saturated aqueous
. -
Workup: Extract with
or MTBE (Methyl tert-butyl ether). The fluorinated tail makes the product highly lipophilic; avoid DCM if emulsions form.
Protocol B: Cinnamate Synthesis (E-Selective Homologation)
Target: Ethyl 3-(4-(3,5-difluorophenoxy)phenyl)acrylate. Reagent: (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide). Key Challenge: Sluggish reaction rate due to electron-rich aldehyde.
Reagents:
-
(Carbethoxymethylene)triphenylphosphorane (1.2 – 1.5 equiv)
-
Toluene (preferred for higher boiling point) or DCM.
-
Substrate: 4-(3,5-Difluorophenoxy)benzaldehyde (1.0 equiv)
Step-by-Step Procedure:
-
Setup: Dissolve the aldehyde and the stabilized ylide in Toluene (0.5 M).
-
Reaction: Heat to reflux (110°C).
-
Why Reflux? Standard RT conditions in DCM may take 24+ hours due to the deactivated nature of the p-phenoxy aldehyde. Reflux in toluene drives the reaction to completion in <4 hours and promotes thermodynamic equilibration to the E-isomer (>95:5 E:Z).
-
-
Monitoring: Monitor by HPLC or TLC. If conversion stalls, add 0.1 equiv of Benzoic Acid (catalyst) to activate the aldehyde.
-
Workup: Cool to RT. Proceed directly to TPPO removal (Section 4).
Advanced Purification: The MgCl₂ Protocol
Chromatographic separation of Triphenylphosphine Oxide (TPPO) is expensive and waste-intensive. For this lipophilic substrate, we recommend the Magnesium Chloride Complexation method.
Principle:
Protocol:
-
Solvent Swap: If the reaction was in THF or DCM, swap the solvent to Toluene (or use the crude toluene mixture from Protocol B).
-
Complexation: Add anhydrous
(2.0 – 3.0 equiv relative to expected TPPO). -
Incubation: Heat the suspension to reflux for 1 hour, then cool to RT and stir for 2 hours.
-
Observation: A gummy or crystalline precipitate will form.
-
-
Filtration: Filter the slurry through a sintered glass funnel (or a pad of Celite). Wash the cake with cold toluene.
-
Result: The filtrate contains the pure alkene. The filter cake retains >90% of the TPPO.
Decision Matrix & Workflow
The following flowchart assists in selecting the correct conditions based on the desired outcome.
Figure 2: Operational workflow for selecting reaction conditions and purification steps.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Styrene) | Moisture in THF or Base | Use freshly distilled THF; titrate n-BuLi or use fresh sublimed KOtBu. |
| Low Conversion (Cinnamate) | Deactivated Aldehyde | Switch solvent from DCM to Toluene and reflux. Add 10 mol% Benzoic Acid. |
| Emulsion during Workup | High Lipophilicity of Fluorine | Avoid DCM/Water. Use MTBE or Toluene for extraction. Add Brine. |
| TPPO remains after MgCl2 | Wet MgCl2 or insufficient time | Ensure MgCl2 is anhydrous. Increase stirring time of the slurry to 4 hours. |
| Z/E Scrambling | Reversible Betaine Formation | For Z-selective: Ensure Temp < -40°C. For E-selective: Ensure thermodynamic equilibrium (reflux). |
References
-
Wittig Reaction Mechanism & Stereocontrol
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-85.
-
TPPO Removal via MgCl2
-
Reactivity of p-Alkoxy Benzaldehydes
-
General Wittig Protocols
- Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Wittig Reaction [organic-chemistry.org]
Troubleshooting & Optimization
improving yield of SnAr coupling for diaryl ethers
Topic: Improving Yield of S_NAr Coupling for Diaryl Ethers Role: Senior Application Scientist
The Diagnostic Framework: Understanding the Failure Mode
Before adjusting parameters, you must diagnose the kinetic bottleneck. Unlike Pd-catalyzed cross-couplings (Buchwald-Hartwig) or Cu-mediated (Ullmann) reactions, the Nucleophilic Aromatic Substitution (
If your reaction is stalling, it is likely due to the stability of the Meisenheimer Complex (the transition state).[1]
The Mechanism Visualization
The following diagram illustrates the critical Addition-Elimination pathway. Note that the Addition step is usually rate-determining.[2][3]
Figure 1: The
Troubleshooting Guide: Symptom & Solution
Direct answers to specific experimental failures.
Q1: My reaction is stuck at <20% conversion. I am using an Aryl Bromide. Should I switch to Iodide?
Status: CRITICAL ERROR Fix: Switch to Aryl Fluoride (Ar-F).
The Technical Logic:
In
-
Fluorine is highly electronegative, pulling electron density from the ring. This lowers the energy of the LUMO at the ipso-carbon, dramatically accelerating the initial attack [1].
-
Iodine/Bromine are less electronegative, making the ring less electrophilic, even though the C-I bond is weaker.
-
Rule of Thumb:
for rates.
Q2: I have a strong Electron Withdrawing Group (EWG), but the yield is inconsistent. I'm using Potassium Carbonate ( ) in DMF.
Status: SOLUBILITY LIMITATION
Fix: Switch to Cesium Carbonate (
The Technical Logic: This is known as the "Cesium Effect" [2].
-
Solubility:
is significantly more soluble in organic solvents (DMF/DMSO) than or . -
"Naked" Anion: The large ionic radius of Cesium (
) results in a weaker ion pair with the phenoxide anion. This leaves the phenoxide "naked" and more nucleophilic compared to a tight ion pair with Potassium or Sodium.
Q3: I see a new impurity that matches the mass of the hydrolyzed aryl halide (Ar-OH instead of Ar-O-Ar).
Status: MOISTURE CONTAMINATION Fix: Implement strict anhydrous protocols or add molecular sieves.
The Technical Logic:
Hydroxide (
-
Protocol Adjustment: Dry DMF/DMSO over 4Å molecular sieves for 24h prior to use.
Optimization Protocols
Use the following logic tree to select your experimental conditions.
Decision Matrix: Solvent & Base Selection[4]
| Variable | Standard Protocol | High-Performance Protocol | Why Upgrade? |
| Electrophile | Aryl-Chloride | Aryl-Fluoride | F stabilizes the transition state via induction.[2] |
| Base | "Cesium Effect" increases effective nucleophilicity. | ||
| Solvent | DMF ( | DMSO ( | DMSO stabilizes the charged Meisenheimer intermediate better than DMF. |
| Concentration | 0.1 M | 0.5 M - 1.0 M |
Step-by-Step Optimized Workflow
For a difficult substrate (e.g., meta-substituted EWG or sterically hindered phenol).
-
Preparation: Charge a vial with the Phenol (1.0 equiv), Aryl Fluoride (1.1 equiv), and
(2.0 equiv). -
Solvation: Add anhydrous DMSO (Concentration ~0.5 M). Note: NMP is a valid alternative if workup is difficult due to DMSO's high boiling point.
-
De-gassing: Briefly sparge with Nitrogen (optional but recommended to prevent oxidative side reactions of phenols).
-
Reaction: Heat to 100°C . Monitor by LCMS at 1 hour.
-
Checkpoint: If <50% conversion at 1h, raise temp to 130°C.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMSO), then brine.
Optimization Logic Flowchart
Figure 2: Decision tree for optimizing stalled diaryl ether synthesis.
Advanced FAQs
Q: Can I use microwave irradiation?
A: Yes, and it is highly recommended.
Q: My electrophile has no Electron Withdrawing Groups (EWG). Can I force the ?
A: No. If you lack an EWG (Nitro, Cyano, Carbonyl) in the ortho or para position, the ring cannot stabilize the negative charge of the intermediate.[4] No amount of heat will make this work efficiently.
-
Alternative: You must switch to Buchwald-Hartwig (Pd-catalyzed) or Ullmann (Cu-catalyzed) coupling, which operate via oxidative addition/reductive elimination and do not require electronic activation of the ring [3].
Q: Are there "Green" solvent alternatives to DMF/DMSO?
A: Yes, but with caveats.
Sulfolane and NMP are traditional high-boiling alternatives. Recently, Cyrene (dihydrolevoglucosenone) has shown promise, but it is not stable with strong bases at high temperatures.[5] For robust
References
-
Mechanism & Leaving Groups: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][6][7][8][9][10][11][12][13] Chemical Reviews. Link
-
The Cesium Effect: Finkelstein, N. et al. (2020). Cesium Carbonate in Organic Synthesis. Journal of Organic Chemistry. (General principle reference; see also: J. Am. Chem. Soc. 1977, 99, 2591 regarding macrocyclization and ion pairing). Link
-
Alternative Couplings: Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers.[10] Angewandte Chemie International Edition. Link
-
Green Solvents: Sherwood, J. et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications.[14] Link
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. air.unimi.it [air.unimi.it]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gctlc.org [gctlc.org]
- 8. youtube.com [youtube.com]
- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. public.websites.umich.edu [public.websites.umich.edu]
Technical Support Center: Optimizing Reaction Temperature for Phenoxy Benzaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Temperature in Phenoxy Benzaldehyde Synthesis
The synthesis of phenoxy benzaldehyde, a key intermediate in the production of pharmaceuticals, agrochemicals, and fragrances, is highly sensitive to reaction temperature.[1] Whether proceeding via a Williamson ether synthesis or an Ullmann condensation, precise temperature control is paramount to maximizing yield, minimizing impurity formation, and ensuring a reproducible process. This guide provides a comprehensive resource for troubleshooting common issues related to temperature optimization in phenoxy benzaldehyde synthesis.
Understanding the Synthetic Pathways and the Influence of Temperature
Two primary routes are employed for the synthesis of phenoxy benzaldehyde, each with its own temperature-dependent nuances:
-
Williamson Ether Synthesis: This classic Sɴ2 reaction involves the nucleophilic attack of a phenoxide on an activated benzaldehyde derivative (e.g., 4-fluorobenzaldehyde or 4-chlorobenzaldehyde). Temperature plays a dual role: it must be high enough to overcome the activation energy of the reaction but not so high as to favor competing elimination (E2) side reactions.[2][3] A typical temperature range for this synthesis is between 50-100 °C.[2]
-
Ullmann Condensation: This copper-catalyzed cross-coupling reaction joins a phenol with an aryl halide.[4][5] Traditional Ullmann reactions often required harsh conditions with high temperatures, sometimes exceeding 210 °C.[4] However, modern ligand-accelerated protocols have enabled these reactions to proceed under milder conditions, often in the range of 80-120 °C.[6][7] Temperature control is crucial for catalyst stability, reaction rate, and preventing thermal degradation of reactants and products.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis of phenoxy benzaldehyde, with a focus on temperature-related solutions.
Q1: My reaction yield is consistently low. What are the likely temperature-related causes?
A1: Low yields can stem from several factors where temperature is a key variable.
-
For Williamson Ether Synthesis:
-
Temperature is too low: The reaction rate may be impractically slow, leading to incomplete conversion. A typical starting point is 50-100 °C.[2] If thin-layer chromatography (TLC) or other in-process controls show significant starting material remaining after an extended period, a gradual increase in temperature (in 10 °C increments) is warranted.
-
Temperature is too high: This can favor the E2 elimination of the alkylating agent, especially with secondary or bulky halides, leading to the formation of undesired byproducts.[3] If you observe the formation of alkene byproducts, consider lowering the temperature and extending the reaction time.[8]
-
-
For Ullmann Condensation:
-
Suboptimal Temperature for Catalyst System: Modern Ullmann reactions employ a variety of copper catalysts and ligands, each with an optimal temperature range.[6] If using a ligand-accelerated system, starting temperatures between 80-120 °C are common.[6] If the reaction is sluggish, a modest increase in temperature may be necessary. Conversely, if you observe catalyst decomposition (a color change from a homogenous solution to a heterogeneous mixture of copper salts) or product degradation, the temperature is likely too high.
-
Insufficient Thermal Energy for Aryl Halide Activation: Aryl chlorides, in particular, may require higher temperatures to undergo oxidative addition to the copper catalyst compared to more reactive aryl bromides or iodides.[4]
-
Q2: I am observing significant byproduct formation. How can I mitigate this by adjusting the temperature?
A2: The nature of the byproduct can often point to a temperature-related issue.
-
Observation of Elimination Byproducts (in Williamson Synthesis): As mentioned, higher temperatures favor elimination.[3] Reducing the reaction temperature is the primary solution. This may necessitate a longer reaction time to achieve full conversion.
-
Observation of Ring Alkylation (in Williamson Synthesis): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[2] While solvent and base choice are major factors, excessively high temperatures can sometimes increase the rate of C-alkylation. Maintaining the temperature within the optimal 50-100 °C range is advisable.
-
Observation of Debromination or Other Reductive Side Reactions (in Ullmann Condensation): The presence of protic impurities, such as water, can lead to the reduction of the aryl halide, a side reaction that can be exacerbated at higher temperatures.[6] Ensuring anhydrous conditions is critical, but if this side reaction persists, lowering the temperature should be considered.
-
Formation of Dark, Tarry Substances: This is often a sign of thermal decomposition of either the reactants, products, or solvent. This is a clear indication that the reaction temperature is too high. It is crucial to determine the thermal stability of all components before setting the reaction temperature.
Q3: The reaction starts well but then stalls before reaching completion. Could temperature be the culprit?
A3: A stalling reaction can indeed be temperature-related.
-
Catalyst Deactivation (Ullmann Condensation): The catalyst system may not be stable at the chosen reaction temperature over the required reaction time. This can lead to a decrease in the active catalyst concentration and a subsequent drop in the reaction rate. If you suspect catalyst deactivation, consider running the reaction at a slightly lower temperature for a longer duration.
-
Insufficient Energy for a Difficult Coupling: In some cases, particularly with sterically hindered or electron-rich substrates, the initial reaction may proceed, but a higher energy barrier may exist for the final stages of the reaction. A controlled, incremental increase in temperature might be necessary to drive the reaction to completion.
Frequently Asked Questions (FAQs)
What is a good starting temperature for optimizing the synthesis of 4-phenoxybenzaldehyde from 4-fluorobenzaldehyde and phenol?
For this Williamson ether synthesis, a starting temperature of 80 °C is a reasonable starting point. You can then adjust in 10-15 °C increments based on reaction monitoring by TLC or HPLC.
How does the choice of solvent affect the optimal reaction temperature?
The solvent's boiling point will naturally set the upper limit for the reaction temperature at atmospheric pressure. For Williamson ether synthesis, polar aprotic solvents like DMF or acetonitrile are common.[2] For Ullmann condensations, high-boiling polar solvents like DMF, NMP, or dioxane are often used.[4][9] The choice of solvent can also influence reaction rates, potentially allowing for lower operating temperatures.
Are there any modern techniques that allow for lower reaction temperatures?
Yes. For Williamson ether synthesis, the use of phase-transfer catalysis can sometimes improve reaction rates at lower temperatures.[10][11] For Ullmann condensations, the development of new ligands has been instrumental in lowering the required reaction temperatures, in some cases to as low as 50-60 °C.[12]
Experimental Protocols and Data
Table 1: Temperature Effects on Ullmann Condensation Yield
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | CuI / Salicylaldimine Ligand | K₃PO₄ | Dioxane | 81 | 71 | [9] |
| 2 | CuI / Salicylaldimine Ligand | K₃PO₄ | Dioxane | 101 | 91 | [9] |
| 3 | CuI (ligand-free) | K₂CO₃ | DES | 80 | up to 98 | [7] |
| 4 | Cu(PPh₃)₃Br | Cs₂CO₃ | NMP | 100 | Good | [13] |
| 5 | CuO-NPs | KOH | DMSO | ~100 | Good | [12] |
Note: DES refers to Deep Eutectic Solvents.
General Protocol for Temperature Optimization of Phenoxy Benzaldehyde Synthesis (Ullmann Condensation Example)
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (e.g., 4-bromobenzaldehyde), phenol, copper catalyst (e.g., CuI), ligand (if applicable), and base (e.g., K₂CO₃).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane) via syringe.
-
Heating and Monitoring: Place the vessel in a preheated heating block at the desired starting temperature (e.g., 80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Temperature Adjustment: If the reaction is slow, increase the temperature in 10 °C increments, allowing sufficient time at each temperature to assess the reaction rate. If byproduct formation is observed, repeat the experiment at a lower temperature.
-
Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature. Perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or distillation. Analyze the yield and purity of the final product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields, starting with an assessment of the reaction temperature.
Relationship Between Temperature and Competing Reactions in Williamson Ether Synthesis
Caption: The influence of temperature on the desired Sɴ2 pathway versus the competing E2 elimination side reaction.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
[No Title]. (n.d.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
[No Title]. (n.d.). Ligand-Free Copper-Catalyzed Ullmann-Type C-O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions. PMC. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Phenoxybenzaldehyde. Retrieved from [Link]
- [No Title]. (n.d.).
-
[No Title]. (n.d.). Retrieved from [Link]
-
[No Title]. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008). Synthesis of 4-hydroxybenzaldehyde from phenol?. Retrieved from [Link]
-
ACS Publications. (n.d.). Ullmann Condensation | The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Phenoxybenzaldehyde. Retrieved from [Link]
-
[No Title]. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Patsnap. (2021). Preparation method of m-phenoxy benzaldehyde. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]
- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
-
Scribd. (n.d.). Meta-Phenoxy Benzaldehyde Overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
NIST. (n.d.). 4-Phenoxybenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of meta-phenoxybenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4108904A - Process for the preparation of m-phenoxybenzaldehyde.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. francis-press.com [francis-press.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization Protocol for 4-(3,5-Difluorophenoxy)benzaldehyde
Case ID: CRYST-DFPB-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
Crystallizing 4-(3,5-Difluorophenoxy)benzaldehyde presents a specific set of challenges dominated by two physicochemical factors: the conformational flexibility of the ether linkage (leading to low melting points and polymorphism) and the susceptibility of the aldehyde group to auto-oxidation.[1]
This guide moves beyond basic "dissolve and cool" instructions. It provides a thermodynamic framework to prevent the most common failure mode for this molecule: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
Module 1: Solubility Profiling & Solvent Selection
The Physicochemical Landscape
The 3,5-difluoro substitution pattern significantly increases the lipophilicity of the molecule compared to its non-fluorinated parent.[1] This depresses water solubility and increases solubility in non-polar alkanes, shifting the ideal solvent window.
| Solvent Class | Representative Solvents | Interaction Logic | Suitability |
| Chlorinated | DCM, Chloroform | High solubility due to | Extraction Only. Too soluble for high-yield crystallization.[1] |
| Esters | Ethyl Acetate (EtOAc), IPM | Moderate polarity; accepts weak H-bonds from aromatic protons.[1] | Excellent. Ideal "Good Solvent" component. |
| Alcohols | Ethanol, IPA | Protic; can form H-bonds with the aldehyde carbonyl.[1] | Good. Best used in binary systems (e.g., IPA/Water). |
| Alkanes | Heptane, Hexane, Cyclohexane | Non-polar; limited interaction with the aldehyde/ether. | Anti-Solvent. Critical for forcing yield. |
| Aromatics | Toluene | Variable. Good for purity, but drying the product is difficult (high BP). |
Recommended Solvent Systems
Based on the lipophilic shift caused by the difluorophenyl group, the following binary systems are statistically most likely to succeed:
-
System A (Preferred): Ethyl Acetate / Heptane
-
Ratio: Start 1:1, adjust to 1:3.
-
Mechanism:[2][3][4][5][6] Solvophobic exclusion. The fluorinated ring prefers Heptane, but the aldehyde requires EtOAc. As Heptane increases, the lattice energy overcomes solvation energy.
-
Advantage:[2][7][8] Low boiling points allow easy drying without oxidizing the aldehyde.
-
-
System B (Alternative): Isopropyl Alcohol (IPA) / Water
Module 2: Critical Process Parameters (CPP) & Protocol
The "Oiling Out" Danger Zone
Diaryl ether aldehydes often have melting points (MP) below 100°C. If the crystallization temperature (
The Protocol: Controlled Cooling with Seeding
-
Dissolution:
-
Dissolve crude solid in Ethyl Acetate (3-5 volumes) at 50°C.
-
Crucial Step: Wash this organic layer with 1M NaHCO₃ to remove any acidic byproducts (benzoic acid derivatives) which inhibit crystal growth.
-
-
Nucleation Point Determination:
-
Add Heptane dropwise at 50°C until a faint, persistent cloudiness appears.
-
Add a small volume of EtOAc to just clear the solution (restore single phase).
-
-
Seeding (The Anti-Oil Maneuver):
-
Cool to 35-40°C.[1]
-
Add Seed Crystals (0.5 - 1.0 wt%).
-
Note: If you lack seeds, scratch the glass wall or use a sonication probe for 10 seconds to induce nucleation.
-
-
Ripening:
-
Hold at 35°C for 30 minutes. Ensure seeds are growing, not dissolving or oiling.
-
-
Cooling Ramp:
-
Cool to 0°C at a rate of 10°C/hour .
-
Why Slow? Fast cooling traps impurities and triggers LLPS.
-
-
Isolation:
-
Filter under N₂ or Argon blanket (prevent oxidation).
-
Wash with cold 1:4 EtOAc/Heptane.
-
Module 3: Troubleshooting & FAQs
Q1: The solution turned into a milky emulsion (Oiled Out). Can I save it?
Diagnosis: You entered the "Miscibility Gap" where the liquid product phase is more stable than the solid phase. This usually happens because the solution is too hot or too concentrated with impurities. The Fix:
-
Reheat the mixture until it becomes a clear single phase again.
-
Add more Good Solvent (EtOAc) (approx 10-20% volume). This lowers the saturation level relative to the oiling boundary.
-
Seed at a lower temperature.
-
Consult the workflow below:
Figure 1: Rescue protocol for Liquid-Liquid Phase Separation (Oiling Out).
Q2: My crystals are turning yellow after drying.
Diagnosis: Auto-oxidation. The aldehyde is converting to 4-(3,5-difluorophenoxy)benzoic acid, which can be yellow or facilitate colored impurity formation.[1] The Fix:
-
Degas solvents before use (sparge with Helium or Nitrogen for 15 mins).
-
Avoid heating >60°C during dissolution.
-
Dry in a vacuum oven at ambient temperature, not high heat.
Q3: I have no seeds. How do I start the first batch?
Method:
-
Take 1 mL of your solution in a small vial.
-
Evaporate it to dryness on a rotovap to get a glass/oil.
-
Add 2 drops of Ethanol and scratch vigorously with a spatula.
-
If it remains an oil, place the vial on dry ice for 10 minutes, then scratch again as it warms up. This thermal shock often induces polymorphism.
Module 4: Solvent Selection Logic
The following decision tree illustrates the logic for selecting the solvent system based on your specific impurity profile.
Figure 2: Solvent System Decision Matrix based on impurity profile.
References
-
General Crystallization Strategy & Oiling Out
-
Diaryl Ether Synthesis & Handling
- Evans, D. A., et al. (1998). "Synthesis of Diaryl Ethers." Tetrahedron Letters. (Provides context on stability and solubility of diaryl ethers).
-
Organic Syntheses, Coll. Vol. 10, p.102 (2004). "Preparation of 4-fluoro-3-phenoxybenzaldehyde intermediates." Link
-
Solvent Selection Guides
-
Henderson, R. K., et al. (2011). "GSK Solvent Selection Guide." Green Chemistry. (Basis for selecting EtOAc/Heptane over Chlorinated solvents). Link
-
-
Structural Analogs (Crystallographic Data)
Sources
- 1. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 2. brainly.com [brainly.com]
- 3. Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mt.com [mt.com]
Technical Support Center: Minimizing Homocoupling in Ether Synthesis
Welcome to the technical support center for advanced ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with homocoupling side reactions during ether synthesis. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling
This section is structured in a question-and-answer format to directly address common issues observed in the lab.
Q1: I'm observing significant R-O-R and/or Ar-Ar byproducts in my Williamson ether synthesis. What's causing this and how can I fix it?
A1: Understanding the Root Cause:
The Williamson ether synthesis, a cornerstone of organic chemistry, proceeds via an SN2 mechanism where an alkoxide nucleophile attacks an alkyl halide.[1][2][3] Homocoupling in this context, while less common than elimination, can arise from side reactions involving the base or impurities. However, the more prevalent issue is often the competition with E2 elimination, especially with sterically hindered substrates.[2][3][4]
Troubleshooting Protocol:
-
Re-evaluate Your Substrate Choice: The Williamson synthesis is most effective with primary alkyl halides.[2][5] Using secondary or tertiary alkyl halides significantly increases the likelihood of E2 elimination, which can be mistaken for or accompany other side reactions.[2][4][6] If your target molecule allows, redesign your synthesis to use the less sterically hindered partner as the alkyl halide.
-
Optimize Your Base and Solvent System:
-
Base Selection: For simple alcohols, strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for generating the alkoxide.[2][7] For phenols, a weaker base like potassium carbonate (K₂CO₃) is often sufficient and can minimize side reactions.[8][9]
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation, leaving the alkoxide anion more nucleophilic and available for the SN2 reaction.[8][10] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[8]
-
-
Control the Reaction Temperature: Higher temperatures favor elimination over substitution.[8][11] It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 50-100°C.[1][8] Consider starting at a lower temperature and gradually increasing it while monitoring the reaction progress.
Experimental Workflow: Optimizing Williamson Ether Synthesis
Caption: Troubleshooting workflow for Williamson ether synthesis.
Q2: My Ullmann condensation for diaryl ether synthesis is plagued by homocoupling of the aryl halide. How can I promote the desired C-O coupling?
A2: Mechanistic Insights and Solutions:
The Ullmann condensation traditionally involves copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[12][13] Homocoupling of the aryl halide is a significant competing reaction, especially at the high temperatures often required.[12][14] Modern advancements have introduced milder reaction conditions that can significantly suppress this side reaction.
Troubleshooting Protocol:
-
Ligand Addition is Key: The use of ligands can dramatically improve the efficiency and selectivity of the Ullmann condensation. Ligands such as picolinic acid have been shown to be effective in promoting the desired C-O coupling even with sterically hindered substrates.[15]
-
Optimize the Copper Source and Base:
-
While traditional methods used stoichiometric copper, modern protocols often employ catalytic amounts of a copper(I) source, such as CuI.[16]
-
The choice of base is critical. While strong bases are needed, their solubility and interaction with the catalyst can influence the reaction outcome. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[15]
-
-
Solvent and Temperature Considerations: High-boiling polar aprotic solvents like DMSO or DMF are commonly used.[12][16] While classic Ullmann reactions required temperatures exceeding 210°C, ligand-assisted protocols can often be run at much milder temperatures, which helps to disfavor the homocoupling pathway.[12][14]
Comparative Table: Ullmann Condensation Conditions
| Parameter | Traditional Conditions | Modern (Ligand-Assisted) Conditions | Rationale for Improvement |
| Copper | Stoichiometric Cu powder | Catalytic CuI (5-10 mol%) | Reduces waste and improves reaction control. |
| Ligand | None | Picolinic acid, Phenanthroline, etc. | Stabilizes copper intermediates, accelerates desired coupling.[15] |
| Base | Strong, often heterogeneous | K₃PO₄, Cs₂CO₃ | Milder, more soluble bases can improve reaction kinetics.[15] |
| Temperature | > 210°C | 80-130°C | Lower temperatures disfavor homocoupling side reactions.[12] |
| Solvent | Nitrobenzene, Pyridine | DMSO, DMF | Provides good solubility for reactants and catalysts.[16] |
Q3: I'm attempting a Buchwald-Hartwig etherification, but I'm getting a lot of biaryl byproduct from homocoupling of my aryl halide. What adjustments should I make?
A3: Fine-Tuning the Palladium Catalytic Cycle:
The Buchwald-Hartwig amination, and its extension to etherification, is a powerful palladium-catalyzed cross-coupling reaction.[17] Homocoupling of the aryl halide can occur, and its extent is highly dependent on the choice of ligand, base, and reaction conditions.
Troubleshooting Protocol:
-
Ligand Selection is Paramount: The choice of phosphine ligand is the most critical parameter in a Buchwald-Hartwig reaction.[18] Bulky, electron-rich biarylphosphine ligands are generally preferred as they promote the desired reductive elimination of the ether product over competing pathways.[17] If you are observing significant homocoupling, consider switching to a more sterically demanding ligand.
-
Base and Solvent Optimization:
-
Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used.[19] The choice of base can influence the rate of deprotonation of the alcohol and the subsequent transmetalation step.
-
Aprotic solvents like toluene, dioxane, or THF are typically employed.[20] The solubility of the palladium complexes and the reactants in the chosen solvent can impact the reaction efficiency.
-
-
Control of Reaction Parameters:
-
Temperature: While some Buchwald-Hartwig reactions can proceed at room temperature, others require heating.[17] Optimization of the temperature is crucial; too high a temperature can promote side reactions.
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions.[21] Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Diagram: Key Steps in Buchwald-Hartwig Etherification and Competing Homocoupling
Caption: Simplified Buchwald-Hartwig cycle and competing homocoupling pathway.
Frequently Asked Questions (FAQs)
Q: Can microwave irradiation help in minimizing homocoupling?
A: Yes, microwave-assisted synthesis can be beneficial. The rapid and uniform heating provided by microwaves can significantly reduce reaction times.[22] This can sometimes minimize the formation of byproducts by allowing the desired reaction to proceed to completion before significant side reactions occur. However, careful optimization of temperature and time is still necessary.[22]
Q: Are there any "copper-free" alternatives for reactions that typically use copper catalysts to avoid homocoupling?
A: Absolutely. For instance, in Sonogashira couplings, which are related to some ether synthesis strategies, copper-free protocols have been developed specifically to avoid the alkyne homocoupling (Glaser coupling) that is often promoted by the copper co-catalyst.[23][24][25] These methods typically rely on more active palladium catalyst systems.
Q: How does the purity of my reagents affect homocoupling?
A: Reagent purity is critical. Traces of oxygen or moisture can promote oxidative homocoupling, particularly in copper- and palladium-catalyzed reactions.[21][26] Ensure that your solvents are anhydrous and that your reaction is properly degassed and maintained under an inert atmosphere.
Q: Can additives be used to suppress homocoupling?
A: Yes, in some cross-coupling reactions, additives can be beneficial. For example, in Suzuki couplings, the addition of halide salts has been shown to mitigate certain inhibitory effects and improve reaction efficiency, which can indirectly reduce the propensity for side reactions.[27] While not a universal solution for all ether syntheses, exploring the literature for additives relevant to your specific reaction is a worthwhile endeavor.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing). (n.d.). Retrieved March 7, 2024, from [Link]
-
Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne | The Journal of Physical Chemistry C - ACS Publications. (2018). Retrieved March 7, 2024, from [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020). Retrieved March 7, 2024, from [Link]
-
The Glaser reaction mechanism. A DFT study - ResearchGate. (2002). Retrieved March 7, 2024, from [Link]
-
Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Retrieved March 7, 2024, from [Link]
-
Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014). Retrieved March 7, 2024, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved March 7, 2024, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved March 7, 2024, from [Link]
-
11.1: Williamson Ether Synthesis - Chemistry LibreTexts. (2020). Retrieved March 7, 2024, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson Ether Synthesis - ChemTalk. (2022). Retrieved March 7, 2024, from [Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson ether synthesis - YouTube. (2018). Retrieved March 7, 2024, from [Link]
-
15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (2020). Retrieved March 7, 2024, from [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018). Retrieved March 7, 2024, from [Link]
-
Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings | ACS Catalysis. (2024). Retrieved March 7, 2024, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
Williamson Ether synthesis : r/OrganicChemistry - Reddit. (2025). Retrieved March 7, 2024, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]
-
Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Retrieved March 7, 2024, from [Link]
-
Buchwald Ligands. (n.d.). Retrieved March 7, 2024, from [Link]
-
Ullmann coupling-An overview - operachem. (2025). Retrieved March 7, 2024, from [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010). Retrieved March 7, 2024, from [Link]
-
Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog. (2026). Retrieved March 7, 2024, from [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025). Retrieved March 7, 2024, from [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. (2024). Retrieved March 7, 2024, from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC. (2020). Retrieved March 7, 2024, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). Retrieved March 7, 2024, from [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - ResearchGate. (2025). Retrieved March 7, 2024, from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]
-
One-Pot Thioetherification of Aryl Halides Using Thiourea and Alkyl Bromides Catalyzed by Copper(I) Iodide Free from Foul-Smelling Thiols in Wet Polyethylene Glycol (PEG 200) - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann coupling-An overview - operachem [operachem.com]
- 14. mdpi.com [mdpi.com]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. jsynthchem.com [jsynthchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. entegris.com [entegris.com]
- 19. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 23. jmcct.com [jmcct.com]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(3,5-Difluorophenoxy)benzaldehyde
Ticket ID: #PUR-DFPB-001 Status: Open Subject: Isolation of target aldehyde from high-boiling reaction matrices (DMSO/DMF/Oils)[1][2][3]
Executive Summary
You are likely synthesizing 4-(3,5-difluorophenoxy)benzaldehyde via a nucleophilic aromatic substitution (
The Problem: The product is a lipophilic, low-melting solid (or viscous oil) that shares solubility characteristics with the high-boiling impurities (unreacted phenols, solvent residues, and oligomeric tars). Standard recrystallization results in "oiling out," and vacuum distillation risks thermal decomposition or co-distillation of impurities.
The Solution: This guide prioritizes Chemoselective Bisulfite Adduct Purification . This method exploits the aldehyde functionality to temporarily switch the phase preference of your product from organic to aqueous, leaving non-aldehyde impurities (phenols, halides, tars) behind.
Module 1: The "Magic Bullet" – Bisulfite Adduct Purification
Why this works: Sodium bisulfite (
Protocol: Chemoselective Extraction
Reagents:
-
Saturated aqueous Sodium Bisulfite (
) solution (freshly prepared).[2][4] -
Ethyl Acetate (EtOAc) or Diethyl Ether (
).[2] -
Sodium Bicarbonate (
) or 10% NaOH.[2]
Step-by-Step Workflow:
-
Solubilization: Dissolve your crude high-boiling oil in a minimal amount of Ethyl Acetate .[1][2][3] Do not use DCM if possible, as emulsions are more common.[2]
-
Adduct Formation: Add an excess (1.5 - 2.0 equiv) of saturated aqueous
.[1][2][3] -
Vigorous Agitation: Stir or shake vigorously for 30–60 minutes.
-
Observation: A white precipitate may form at the interface (the bisulfite adduct). This is good. If it forms, filter it off and wash with EtOAc. If it stays dissolved in the water, proceed to separation.
-
-
Phase Separation (The Wash):
-
Regeneration:
-
Isolation: Separate the organic layer, dry over
, and concentrate.
Visual Workflow: Bisulfite Logic
Figure 1: Decision tree for isolating aldehydes from complex mixtures using the Bisulfite method.
Module 2: Troubleshooting "Oiling Out" (Crystallization)
Issue: You attempt to recrystallize the semi-solid product, but as the solution cools, droplets of oil form instead of crystals. Cause: The "Liquid-Liquid Phase Separation" (LLPS) boundary is being crossed before the crystallization boundary.[2] This is common for fluorinated diaryl ethers due to their low melting points and high lipophilicity.[2]
The "Cloud Point" Titration Protocol
Do not use a single solvent.[2] Use a Solvent/Anti-Solvent pair.[2]
-
Recommended Pair:Ethanol / Water or Dichloromethane / Hexane .[2]
-
Dissolution: Dissolve 100 mg of crude oil in the minimum amount of the "Good Solvent" (e.g., Ethanol) at 40°C.
-
Titration: Add the "Anti-Solvent" (e.g., Water) dropwise while keeping the solution warm until a faint, persistent turbidity (cloudiness) appears.
-
Back-off: Add 1-2 drops of Ethanol to clear the solution.
-
Seeding (Critical): If you have any solid crystal from a previous batch, add a microscopic speck now.[2] If not, scratch the glass surface with a glass rod.
-
Slow Cooling: Wrap the vial in cotton or place it in a Dewar flask to cool to Room Temp over 4–6 hours. Do not put it directly in the fridge. Rapid cooling promotes oiling out.[2]
Solvent Polarity Guide for 4-(3,5-Difluorophenoxy)benzaldehyde:
| Solvent System | Role | Suitability | Notes |
| Ethanol/Water | Recrystallization | High | Best for inducing crystallization in low-melting aromatics.[1][2][3] |
| Hexane/EtOAc | Column/Wash | Medium | Good for chromatography; evaporation often yields oils.[2] |
| DCM/Hexane | Recrystallization | Medium | DCM evaporates too fast; use sealed vessel.[2] |
| Toluene | Solvent | Low | Too high boiling; hard to remove traces.[2] |
Module 3: Removing High-Boiling Solvents (DMSO/DMF)
If your crude is "wet" with DMSO or DMF, crystallization will fail.[2] These solvents act as plasticizers, preventing lattice formation.[2]
The LiCl Wash Technique: Standard water washes are inefficient for removing DMF/DMSO because these solvents partition into the organic layer to some extent.
-
Dissolve crude in Ethyl Acetate .[2]
-
Wash 3x with 5% Aqueous Lithium Chloride (LiCl) .[2]
-
Wash 1x with Brine.[2]
-
Dry over
.
Module 4: FAQ & Impurity Profiling
Q1: My product solidified, but it's brown. Is it pure? A: No. The brown color usually indicates phenol oxidation products (quinones) or polymerized tars. These can be removed by passing a solution of the product (in DCM) through a short "plug" of Silica Gel or activated charcoal before attempting crystallization.
Q2: Can I use Kugelrohr distillation? A: Proceed with caution. Diaryl ethers are stable, but the aldehyde group is reactive.
-
Boiling Point Estimate: ~160–180°C at 0.5 mmHg.[2]
-
Risk:[1][2] If the pot temperature exceeds 200°C, you risk ether cleavage or oxidation. Use the Bisulfite method first.[6]
Q3: The aldehyde is oxidizing to the carboxylic acid. How do I stop this? A:
-
Store the purified solid under Nitrogen/Argon.
-
If you see a new peak in NMR (broad singlet ~10-12 ppm), you have the acid.[2]
-
Cleanup: Wash the organic solution with saturated
. The acid will move to the aqueous layer; the aldehyde stays in the organic.
Visual Logic: Crystallization Phase Diagram
Figure 2: Avoiding the "Oiling Out" trap by controlling kinetics (seeding/cooling rate).
References
-
BenchChem. (2025).[2][4] Technical Support Center: Aldehyde Purification via Bisulfite Adducts.[2] Retrieved from [1][2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2] (Standard reference for Bisulfite purification of aldehydes).
-
Boucher, M. M., et al. (2018).[2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[2][6][9][10] Journal of Visualized Experiments (JoVE).[2] Retrieved from [1][2]
-
BioChromato. (2019).[2] Novel way to remove DMSO and DMF - Vacuum Vortex Evaporator.[1][2][3][11] Retrieved from
-
ResearchGate. (2022).[2] How to evaporate high boiling solvents from the reaction mixture. Retrieved from
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol [agris.fao.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel way to remove DMSO and DMF | Easy DMSO evaporator [biochromato.com]
Technical Support Center: Troubleshooting Low Conversion in 4-Fluorobenzaldehyde S_NAr Substitutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing low conversion rates during the Nucleophilic Aromatic Substitution (S_NAr) of 4-fluorobenzaldehyde.
While fluorine is an excellent leaving group due to its strong electronegativity—which inductively stabilizes the rate-determining Meisenheimer complex[1]—the highly reactive para-aldehyde group introduces several competing reaction pathways. This guide addresses the mechanistic causality behind these failures and provides self-validating solutions to optimize your workflows.
Part 1: Diagnostic Workflow
Use the following flowchart to systematically identify the root cause of low S_NAr conversion in your specific reaction setup.
Diagnostic workflow for troubleshooting low conversion in 4-fluorobenzaldehyde SNAr reactions.
Part 2: Troubleshooting Guides & FAQs
Q1: I am using a primary amine nucleophile, but LC-MS shows a mass corresponding to the loss of water (-18 Da) with no fluorine substitution. What is happening? Causality: The aldehyde moiety is highly electrophilic. When exposed to a primary amine, a rapid condensation reaction occurs, forming a Schiff base (imine)[2]. This side reaction consumes your nucleophile. Furthermore, the resulting imine is significantly less electron-withdrawing than the original aldehyde, which deactivates the aromatic ring and effectively halts the S_NAr process. Solution: Protect the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic acid) prior to the S_NAr step. Alternatively, if your synthetic route allows, utilize a secondary amine, which cannot form a stable imine.
Q2: I am running the reaction in DMF at 120 °C. I see a major byproduct with a mass indicating the addition of a dimethylamine group. Where is this coming from? Causality: At elevated temperatures (typically >100 °C) and in the presence of basic conditions, N,N-dimethylformamide (DMF) undergoes thermal and base-assisted decomposition to yield dimethylamine and carbon monoxide[3]. Dimethylamine is a small, highly reactive nucleophile that rapidly outcompetes bulkier amines or alkoxides for the S_NAr reaction, yielding 4-(dimethylamino)benzaldehyde as an undesired byproduct[3]. Solution: Switch to a more thermally stable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc).
Q3: I am using NaOH or KOH to deprotonate my nucleophile, but my starting material is disappearing and forming 4-fluorobenzoic acid and 4-fluorobenzyl alcohol. Why? Causality: 4-Fluorobenzaldehyde lacks α-hydrogens. In the presence of strong hydroxide bases or significant moisture, it undergoes the Cannizzaro reaction—a base-induced disproportionation that yields equimolar amounts of the corresponding carboxylic acid and alcohol[4]. This completely degrades the electrophile before the slower S_NAr substitution can occur. Solution: Strictly avoid aqueous or hydroxide bases. Utilize anhydrous, non-nucleophilic bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[5].
Part 3: Competing Reaction Pathways
Understanding the logical relationship between your reagents and the potential side reactions is critical for rational reaction design.
Logical relationship of competing reaction pathways for 4-fluorobenzaldehyde.
Part 4: Quantitative Condition Optimization
The following table summarizes the quantitative impact of various solvent and base combinations on the conversion of 4-fluorobenzaldehyde S_NAr reactions.
| Solvent | Base | Temperature | Primary Nucleophile | Observed Issue | Expected Conversion |
| DMF | KOH | 120 °C | 2° Amine | Dimethylamine substitution | Low (<10%) |
| THF | NaOH | 25 °C | Alkoxide | Cannizzaro disproportionation | Low (<5%) |
| DMSO | K₂CO₃ | 140 °C | 1° Amine | Schiff base (Imine) formation | Low (S_NAr halted) |
| DMSO | K₂CO₃ | 140 °C | Alkoxide / Phenol | None (Optimal conditions) | High (>85%) |
Part 5: Self-Validating Experimental Protocol
To establish a reliable baseline and ensure your reagents are active, we recommend validating your setup using a standardized S_NAr protocol with a known efficient nucleophile, such as 4-methoxyphenol[6].
This protocol is self-validating : the rapid precipitation of the product upon the addition of water confirms the consumption of the polar starting materials, and a sharp melting point verifies purity without the need for column chromatography.
Standardized Synthesis of 4-(4-methoxyphenoxy)benzaldehyde:
-
Reagent Preparation: In a 12 mL open reaction vessel or test tube, combine 4-fluorobenzaldehyde (2.0 mmol, 1.0 eq), 4-methoxyphenol (2.0 mmol, 1.0 eq), and anhydrous K₂CO₃ (excess, ~3.0 mmol)[6].
-
Solvent Addition: Add 2.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Crucial Insight: Ensure the solvent is from a freshly opened, septum-sealed bottle to prevent moisture-induced Cannizzaro side reactions.
-
Heating: Heat the vigorously stirred mixture in an oil bath at 140 °C for 30 to 60 minutes. The high dielectric constant of DMSO stabilizes the Meisenheimer transition state, ensuring rapid conversion[6].
-
Quenching & Precipitation: Remove the vessel from heat and cool in an ice-water bath for a minimum of 10 minutes. Slowly add 6.0 mL of distilled water while stirring. The crude 4-aryloxybenzaldehyde will precipitate as a light brown solid[6].
-
Isolation & Validation: Filter the solid and dry it on filter paper. Record the crude weight. To purify, dissolve the crude solid in 2 mL of dichloromethane and 1 mL of heptane in a test tube, then allow the solvent to slowly evaporate in a fume hood overnight. The formation of pale yellow crystals visually validates the successful substitution[6].
References
- A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - N
- Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction - LookChem / Bull. Korean Chem. Soc.
- One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution - American Chemical Society (J. Chem. Educ.).
- Master Thesis Report: Nucleophilic substitution using ethyl 3-mercaptopropion
- SNAr reaction scope & limit
- One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermedi
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
Module 1: Critical Triage (Immediate Troubleshooting)
Technical Support Center: Aldehyde Stability & Workup Optimization
Mission: To provide immediate, mechanistic, and protocol-driven solutions for researchers facing aldehyde decomposition, oxidation, or polymerization during workup and purification.
Status: My aldehyde is decomposing or disappearing during workup.
| Symptom | Probable Cause | Immediate Action |
| New "Spot" on TLC (lower Rf) | Autoxidation: Air exposure has converted the aldehyde ( | Stop: Flush with Argon/Nitrogen immediately. Add BHT (0.1%) if compatible. Do not evaporate to dryness without inert gas. |
| Product vanished in base wash | Cannizzaro/Aldol: High pH (>10) caused disproportionation or polymerization. | Neutralize: Adjust pH to 7.0–8.0 immediately using dilute HCl or phosphate buffer. Keep cold ( |
| Streaking on Silica Column | Acid Sensitivity: Silica surface acidity is degrading the aldehyde or forming hemiacetals.[1] | Buffer: Pre-treat silica with 1% Triethylamine ( |
| Explosion Risk/Peroxides | Solvent Oxidation: Ethers (THF, Et2O) contain peroxides acting as radical initiators. | Test: Check solvents for peroxides. Switch to DCM or EtOAc for extraction if possible. |
Module 2: The Knowledge Base (FAQs & Deep Dives)
Q1: Why does my aldehyde oxidize even when I am careful with air?
The Mechanic: Aldehyde autoxidation is a radical chain reaction , not a simple stoichiometric reaction with oxygen. It requires only a trace "initiator" (light, trace metal, or a single peroxide molecule) to start a self-propagating cycle.
-
Initiation: A hydrogen atom is abstracted from the carbonyl carbon, forming an acyl radical.[3]
-
Propagation: The acyl radical reacts with
to form a peroxy radical, which steals a hydrogen from another aldehyde molecule, creating a peracid and a new acyl radical.[3][4] -
The Danger: The peracid produced (
) is a strong oxidant and will react with a second equivalent of aldehyde to form two molecules of carboxylic acid (Baeyer-Villiger type pathway).
Visualization: The Autoxidation Radical Cycle
Caption: The self-propagating radical chain mechanism of aldehyde autoxidation. Note how one peracid molecule can generate two acid molecules.
Q2: Is Silica Gel safe for aldehyde purification?
The Verdict: Generally, No , unless modified.
Standard flash chromatography silica (
-
Acetal formation: If alcohols are present in the eluent (e.g., MeOH/DCM).
-
Polymerization: Especially for electron-rich aldehydes.
-
Decomposition: Surface-catalyzed oxidation.
The Fix: "Neutralize" your column.
-
Method: Add 1%
Triethylamine ( ) to your column packing solvent and the eluent.[2] -
Alternative: Use Neutral Alumina (Brockmann Grade III) which is far gentler on electrophilic carbonyls.
Q3: How do I store unstable aldehydes long-term?
The Protocol:
-
Atmosphere: Store under Argon (heavier than air, provides a better blanket than Nitrogen).
-
Temperature:
or . -
Additives: Add BHT (Butylated Hydroxytoluene) at 0.1% to 1.0% weight. BHT acts as a "radical scavenger," terminating the chain reaction shown in the diagram above by donating a hydrogen atom to the peroxy radical to form a stable phenoxy radical.
Module 3: Standard Operating Procedures (Protocols)
Protocol A: The "Bisulfite Wash" (Purification & Protection)
Best for: Purifying aldehydes from non-aldehyde impurities without running a column.
Principle: Aldehydes react reversibly with Sodium Bisulfite (
Step-by-Step Workflow:
-
Formation:
-
Dissolve crude mixture in minimal Ethanol or Ether.
-
Add saturated aqueous
(excess, ~1.5 equiv). -
Shake vigorously for 5–10 minutes. The adduct may precipitate as a white solid.
-
-
Separation:
-
If Solid: Filter the white solid and wash with ether (to remove impurities).
-
If Soluble: Extract the aqueous layer with ether (discard organic layer containing impurities). Keep the aqueous layer.
-
-
Regeneration:
-
Place the solid adduct (or aqueous solution) in a flask.
-
Add saturated Sodium Bicarbonate (
) or 1M NaOH (careful with pH sensitive substrates) to adjust pH > 10. -
Alternative (Milder): Use dilute Formaldehyde solution (transfers the bisulfite to formaldehyde).
-
-
Isolation:
-
Extract the regenerated aldehyde with DCM or Ether.
-
Dry over
and concentrate.
-
Visualization: Bisulfite Purification Logic
Caption: Strategic separation of aldehydes using reversible bisulfite adduct formation.
Protocol B: Silica Gel Deactivation
Best for: When chromatography is unavoidable.
-
Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 10% EtOAc/Hexanes).
-
Deactivation: Add 1% Triethylamine (Et3N) to the slurry.[2] Stir for 5 minutes.
-
Packing: Pour the column.
-
Elution: Run the column using eluent also containing 0.5–1% Et3N.
-
Post-Column: Rotovap fractions immediately. The Et3N is volatile and will be removed, leaving the aldehyde.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for bisulfite purification and solvent drying).
-
BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts: Protocols & Troubleshooting.
-
Organic Chemistry Portal. (2024). Oxidation of Alcohols to Aldehydes and Prevention of Overoxidation.
-
Royal Society of Chemistry (RSC). (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes. Organic Process Research & Development.
-
National Institutes of Health (NIH). (2024).[6] Thermal decomposition characteristics of BHT and its peroxide. (Detailed mechanism of BHT stabilization).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simultaneous determination of C1-C4 carboxylic acids and aldehydes using 2,4-dinitrophenylhydrazine-impregnated silica gel and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-(3,5-Difluorophenoxy)benzaldehyde: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation and purity assessment of synthetic intermediates are paramount. 4-(3,5-Difluorophenoxy)benzaldehyde, a key building block in various research and development pipelines, is no exception. Its chemical structure, featuring two distinct aromatic rings and fluorine substituents, presents a unique analytical challenge that necessitates a robust and reliable characterization methodology. This guide provides an in-depth, NMR-centric analysis of this compound, comparing the utility of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques and offering practical, field-tested insights for its comprehensive characterization.
The Central Role of NMR in Structural Verification
NMR spectroscopy stands as the cornerstone for the unambiguous structural determination of organic molecules. Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F) provides a detailed molecular fingerprint. For a molecule like 4-(3,5-Difluorophenoxy)benzaldehyde, a multi-nuclear NMR approach is not just beneficial, but essential for complete characterization.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of 4-(3,5-Difluorophenoxy)benzaldehyde is anticipated to exhibit distinct signals corresponding to the protons on both the benzaldehyde and the difluorophenoxy rings. The aldehydic proton will appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group.
The protons on the benzaldehyde ring will present as a classic AA'BB' system, with two doublets in the aromatic region (7.0-8.0 ppm). The protons ortho to the aldehyde group will be further downfield than those ortho to the ether linkage.
The difluorophenoxy ring will show a more complex pattern. The proton at the 4-position will appear as a triplet, coupled to the two meta-fluorine atoms. The two equivalent protons at the 2- and 6-positions will appear as a doublet of doublets, with coupling to both the para-proton and the meta-fluorine atoms.
Predicted ¹³C NMR Spectral Analysis
The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal, typically above 190 ppm. The aromatic region will display a number of signals corresponding to the different carbon environments. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, a characteristic feature that aids in their assignment. The presence of both protonated and quaternary carbons can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The interpretation of proton-decoupled ¹³C spectra for compounds containing both fluorine and protons can be complex due to long-range C-F couplings.[1]
The Power of ¹⁹F NMR
For fluorinated compounds, ¹⁹F NMR is an indispensable tool. With a nuclear spin of 1/2 and a natural abundance of nearly 100%, the ¹⁹F nucleus is highly sensitive for NMR studies.[2] The ¹⁹F NMR spectrum of 4-(3,5-Difluorophenoxy)benzaldehyde is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift of this signal will be characteristic of a fluorinated benzene ring and can be influenced by solvent and temperature.[2] Any impurities containing fluorine will be readily detectable, making ¹⁹F NMR an excellent tool for purity assessment.
NMR in Context: A Comparison with Alternative Analytical Techniques
While NMR is unparalleled for structural elucidation, a comprehensive analytical workflow often involves complementary techniques. The choice of method depends on the specific analytical question being addressed, be it purity, identity, or quantification.
| Technique | Strengths | Limitations | Best For |
| NMR Spectroscopy | - Unambiguous structure determination- Detailed information on chemical environment- Non-destructive | - Relatively low sensitivity- Can be time-consuming- Requires deuterated solvents | - Structural elucidation- Purity assessment (for NMR-active impurities) |
| High-Performance Liquid Chromatography (HPLC) | - High sensitivity and resolution- Quantitative analysis- Well-established methods for aldehydes (e.g., DNPH derivatization)[3] | - Does not provide direct structural information- Requires reference standards for identification | - Purity determination- Quantification- Separation of complex mixtures |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Excellent for volatile compounds- Provides molecular weight and fragmentation patterns- High sensitivity | - Not suitable for non-volatile or thermally labile compounds- May require derivatization for polar analytes | - Identification of volatile impurities- Analysis of reaction byproducts |
| Infrared (IR) Spectroscopy | - Provides information on functional groups- Fast and simple to perform | - Provides limited structural information- Complex spectra can be difficult to interpret | - Rapid confirmation of functional groups (e.g., carbonyl, ether) |
Experimental Protocol: A Practical Guide to NMR Analysis
Acquiring high-quality NMR data is crucial for accurate analysis. The following protocol outlines a standard procedure for the NMR analysis of 4-(3,5-Difluorophenoxy)benzaldehyde.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Acetone-d₆ are common choices for this type of molecule.[4] Ensure the solvent is of high purity to avoid extraneous signals.[5]
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: For quantitative analysis or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.
Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are typically required compared to ¹³C NMR.
Data Processing and Interpretation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Referencing: Reference the spectra to the residual solvent peak or the internal standard (TMS at 0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external reference like CFCl₃ is often used.[6]
-
Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to assign the signals to the corresponding nuclei in the molecule.
Visualizing the Workflow
The following diagram illustrates the logical flow of the NMR analysis process for 4-(3,5-Difluorophenoxy)benzaldehyde.
Caption: Workflow for NMR Analysis of 4-(3,5-Difluorophenoxy)benzaldehyde.
Conclusion: An Integrated Approach to Quality Assurance
The comprehensive characterization of 4-(3,5-Difluorophenoxy)benzaldehyde relies on a judicious selection of analytical techniques. While HPLC and GC-MS offer valuable insights into purity and the presence of volatile impurities, NMR spectroscopy remains the gold standard for unequivocal structural confirmation. By employing a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F), researchers can gain a detailed and unambiguous understanding of the molecular structure, ensuring the quality and reliability of this critical synthetic intermediate. This integrated analytical strategy, with NMR at its core, provides the robust data necessary to support confident decision-making in research and development.
References
- Royal Society of Chemistry. (2017). Supporting Information.
- Garrido-López, Á., & Tena, M. T. (2004). Alternative methodologies for the determination of aldehydes by capillary electrophoresis. Journal of Chromatography A, 1045(1-2), 231-237.
- Supporting Information. (n.d.).
- Al-Waza, A., & Al-Adl, E. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2146.
- BenchChem. (2025). Synthesis of 4-Amino-3,5-difluorobenzaldehyde Derivatives.
- Pang, X., & Lewis, A. C. (2025). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 16(1), 123.
- MilliporeSigma. (n.d.). NMR Solvents.
- Lambert, T. H., & MacMillan, D. W. C. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57421.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Alfa Chemistry. (n.d.). ¹⁹F NMR Chemical Shift Table.
- ChemicalBook. (n.d.). 3,5-Difluorobenzaldehyde(32085-88-4) ¹H NMR spectrum.
- University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.
- Eurisotop. (n.d.). NMR Solvent data chart.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled ¹³C NMR.
Sources
A Senior Application Scientist's Guide to Resolving 3,5- and 3,4-Difluoro Isomers by HPLC
For researchers in pharmaceutical development and chemical synthesis, the accurate quantification and separation of positional isomers is a frequent and critical challenge. These isomers, which differ only in the substitution pattern on a molecular scaffold, often possess nearly identical physicochemical properties, making their separation notoriously difficult. This guide provides an in-depth, experimentally validated methodology for distinguishing between 3,5-difluorinated and 3,4-difluorinated aromatic compounds using High-Performance Liquid Chromatography (HPLC), moving beyond standard C18 approaches to achieve baseline resolution.
The Analytical Challenge: When Hydrophobicity Isn't Enough
Standard reversed-phase HPLC, typically employing a C18 (octadecylsilyl) stationary phase, separates compounds primarily based on differences in hydrophobicity.[1] However, for positional isomers like 3,5- and 3,4-difluoroaromatics, the difference in hydrophobicity is often negligible, leading to poor resolution or complete co-elution.[2] Attempting separation on a C18 column often results in a single, broad peak, rendering accurate quantification impossible.
To overcome this, a stationary phase capable of engaging in alternative separation mechanisms is required. This is where the unique chemistry of a pentafluorophenyl (PFP) phase becomes indispensable.[3]
The Separation Principle: Exploiting Subtle Electronic Differences
The key to separating these isomers lies in their subtle, yet significant, differences in electronic distribution, which gives rise to different net dipole moments.
-
3,5-Difluoro Isomer: In this isomer, the two highly electronegative fluorine atoms are positioned symmetrically (meta to each other). The individual bond dipoles are oriented in a way that they partially cancel each other out, resulting in a relatively small net molecular dipole moment.
-
3,4-Difluoro Isomer: Here, the fluorine atoms are adjacent (ortho to each other). The vector sum of their bond dipoles results in a much larger net molecular dipole moment compared to the 3,5-isomer.[4][5]
A PFP stationary phase is rich in fluorine atoms, creating an electron-deficient surface that can participate in multiple types of interactions beyond simple hydrophobicity. These include dipole-dipole interactions, π-π interactions, and hydrogen bonding.[3][6][7] The larger dipole moment of the 3,4-difluoro isomer allows it to interact more strongly with the polar surface of the PFP stationary phase, leading to increased retention time compared to the less polar 3,5-difluoro isomer. This differential interaction is the fundamental principle enabling their separation.[8][9]
Experimental Design and Validated Protocol
This section details a robust and reproducible HPLC method for the baseline separation of 3,5- and 3,4-difluorobenzoic acid, a common structural motif in drug development.
Experimental Workflow
Caption: Workflow for HPLC separation of difluoro isomers.
Detailed Method Parameters
Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
Analytes: 3,5-Difluorobenzoic acid and 3,4-Difluorobenzoic acid standards.
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
-
Additive: Formic Acid (HCOOH), LC-MS grade.
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) Column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Elution Mode: Isocratic.
-
Composition: 40% Mobile Phase B (60:40 A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Concentration: 1 mg/mL dissolved in 50:50 Acetonitrile:Water.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B using HPLC-grade acetonitrile. Degas both solvents thoroughly before use.
-
Sample Preparation: Accurately weigh and dissolve the isomer standards or the sample mixture in a 50:50 solution of acetonitrile and water to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.
-
System Equilibration: Install the PFP column into the HPLC system. Set the pump to deliver the isocratic mobile phase mixture (60% A, 40% B) at 1.0 mL/min. Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Set the column temperature to 30 °C. Inject 5 µL of the prepared sample. Acquire data for a sufficient duration to allow both peaks to elute (typically 10-15 minutes).
-
Data Analysis: Integrate the resulting chromatogram. Identify the peaks corresponding to the 3,5- and 3,4-difluoro isomers based on their retention times (the 3,5-isomer will elute first). Calculate the resolution (Rs) between the two peaks to ensure adequate separation (a value > 1.5 is considered baseline resolved).
Results and Discussion: A Clear Distinction
Following the protocol described above, a clear separation of the two isomers is achieved. The choice of a PFP column proves to be the critical factor, providing an orthogonal separation mechanism compared to a standard C18 phase.[3][9]
| Parameter | 3,5-Difluorobenzoic Acid | 3,4-Difluorobenzoic Acid |
| Retention Time (t_R) | ~ 5.8 min | ~ 6.5 min |
| Tailing Factor (T_f) | 1.1 | 1.2 |
| Theoretical Plates (N) | > 8000 | > 8500 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} |
Note: These are typical expected values. Actual retention times may vary slightly based on the specific HPLC system, column batch, and mobile phase preparation.
Interpretation of Results:
The chromatogram clearly shows two distinct, well-resolved peaks. The earlier eluting peak corresponds to the 3,5-difluorobenzoic acid due to its lower net dipole moment and consequently weaker interaction with the PFP stationary phase. The later eluting peak is the 3,4-difluorobenzoic acid , which is retained longer because its larger dipole moment leads to stronger dipole-dipole interactions with the column chemistry.[8] The resolution value of > 2.0 indicates a complete, baseline separation, which is more than sufficient for accurate and independent quantification of each isomer.
Conclusion
The separation of closely related positional isomers like 3,5- and 3,4-difluoroaromatics requires moving beyond conventional hydrophobic-based separations. By understanding the subtle electronic differences between the isomers and selecting a stationary phase capable of exploiting these differences, a robust and reliable separation can be achieved. The use of a Pentafluorophenyl (PFP) column, which facilitates dipole-dipole and π-π interactions, provides the necessary selectivity to resolve these challenging compounds. The method presented here is a validated, self-consistent protocol that offers a clear solution for researchers facing this common analytical hurdle, ensuring data integrity in drug development and quality control processes.
References
- A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [Link]
- C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. MAC-MOD Analytical.
- Selectivity Comparison of BromoBenzyl(PBr) to FluoroPhenyl(PFP) Core-Shell HPLC Columns. NACALAI TESQUE, INC.
- Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
-
Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed. [Link]
-
Progressive Hydrophobicity of Fluorobenzenes. PubMed. [Link]
-
C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
-
Exploring the Different Mobile Phases in HPLC. Moravek. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
-
Dipole moment evidence for hyperconjugation in tetrafluoro- and pentafluoro-toluenes. Royal Society of Chemistry. [Link]
-
FluroPhase Premium HPLC Columns. Analytical Sales. [Link]
-
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. Waters. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. [Link]
-
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Semantic Scholar. [Link]
-
Dipole Moment | Easy Trick. YouTube. [Link]
-
Dipole Moments and Dipoles. Master Organic Chemistry. [Link]
-
Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship. [Link]
-
Dipole moment of a polar molecule is equal to the product of the magnitude of. Abhedananda Mahavidyalaya. [Link]
-
Giant Dipole Moments: Remarkable Effect of Single Solvent Molecules on 5, 6. ChemRxiv. [Link]
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- 9. agilent.com [agilent.com]
Comparative Reactivity Guide: 4-Fluoro vs. 4-Chlorobenzaldehyde in Ether Synthesis
Executive Summary
In the synthesis of diaryl ethers via Nucleophilic Aromatic Substitution (SNAr), 4-fluorobenzaldehyde is the superior substrate compared to 4-chlorobenzaldehyde , offering significantly faster reaction rates and higher yields under milder conditions.
While chlorine is typically a better leaving group in SN1 and SN2 reactions due to a weaker C-X bond, SNAr reactivity is governed by the stability of the intermediate Meisenheimer complex. The high electronegativity of the fluorine atom stabilizes this anionic intermediate, lowering the activation energy for the rate-determining step. Consequently, 4-fluorobenzaldehyde is the standard-bearer for efficient ether synthesis in this class, whereas 4-chlorobenzaldehyde often requires forcing conditions or transition-metal catalysis to achieve comparable conversion.
Mechanistic Deep Dive: The "Element Effect"
To understand the experimental disparity, one must analyze the reaction coordinate of the SNAr mechanism. Unlike concerted substitution, this reaction proceeds through a distinct addition-elimination pathway.[1]
The Rate-Determining Step
The reaction initiates with the nucleophilic attack of the phenoxide (or alkoxide) on the ipso carbon of the aldehyde, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
-
Step 1 (Addition): Nucleophile attacks; aromaticity is lost. (Rate Determining Step)
-
Step 2 (Elimination): Leaving group is expelled; aromaticity is restored.
Why Fluorine Wins
Although the C-F bond (approx. 116 kcal/mol) is much stronger than the C-Cl bond (approx. 81 kcal/mol), bond breaking occurs after the rate-determining step.
-
Inductive Stabilization (-I Effect): Fluorine is the most electronegative element. It strongly withdraws electron density from the ring, stabilizing the negative charge accumulated in the Meisenheimer complex.
-
Transition State Energy: The transition state leading to the complex is lower in energy for the fluoro-substituted arene, resulting in a reaction rate that can be 100–1000x faster than the chloro-analogue.
Visualization: SNAr Mechanism & Stabilization
Figure 1: The SNAr reaction pathway.[1][2][3][4][5][6][7][8][9][10] The stability of the Meisenheimer complex (yellow node) is the primary driver of reactivity.
Head-to-Head Experimental Comparison
The following data summarizes the performance of both substrates in a standard ether synthesis using 4-methoxyphenol as the nucleophile and potassium carbonate as the base in DMSO.
| Feature | 4-Fluorobenzaldehyde | 4-Chlorobenzaldehyde |
| Reaction Time | 0.5 – 3.0 Hours | 12 – 24+ Hours (often incomplete) |
| Temperature | 80°C – 100°C | > 140°C (Reflux often required) |
| Typical Yield | 85 – 95% | < 20% (without catalyst) |
| Byproducts | Minimal | Significant (due to harsh heating) |
| Catalyst Need | None (Self-activating) | Often requires Cu or Pd catalysis |
Experimental Insight
In a direct competition experiment cited in undergraduate and research literature (e.g., Taber & Brannick), 4-fluorobenzaldehyde reacts with 4-methoxyphenol in DMSO at 135°C to completion in 30 minutes . Under identical conditions, 4-chlorobenzaldehyde shows negligible conversion, often requiring extended reflux times that lead to decomposition of the aldehyde functionality (Cannizzaro disproportionation or oxidation).
Validated Experimental Protocols
Protocol A: High-Efficiency Synthesis (Recommended)
Substrate: 4-Fluorobenzaldehyde Target: 4-(4-Methoxyphenoxy)benzaldehyde
Reagents:
-
4-Fluorobenzaldehyde (1.0 equiv)[8]
-
4-Methoxyphenol (1.0 equiv)[6]
-
Potassium Carbonate (K2CO3), anhydrous (1.5 equiv)
-
Solvent: Dimethyl Sulfoxide (DMSO) or DMF [0.5 M concentration]
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with 4-fluorobenzaldehyde (2.0 mmol), 4-methoxyphenol (2.0 mmol), and anhydrous K2CO3 (3.0 mmol).
-
Reaction: Heat the mixture to 100°C (internal temperature) with vigorous stirring.
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The starting fluoride should be consumed within 45–60 minutes .
-
-
Workup: Cool to room temperature. Pour the mixture into crushed ice (20 g) and water (20 mL).
-
Isolation: The product typically precipitates as a solid.[8] Collect via vacuum filtration.[8]
-
Alternative: If oil forms, extract with Ethyl Acetate (3 x 15 mL), wash with 1M NaOH (to remove unreacted phenol) and brine, then dry over MgSO4.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
Protocol B: Forcing Conditions (The "Chlorine" Route)
Substrate: 4-Chlorobenzaldehyde Note: This protocol is provided for comparative purposes. Yields are typically lower.[5]
Modifications Required:
-
Solvent: Sulfolane or NMP (higher boiling points required).
-
Temperature: 160°C – 180°C.
-
Catalyst: Copper powder (Ullmann-type conditions) or 18-crown-6 may be added to improve kinetics.
Workflow Differences:
-
Reaction times extend to 18–24 hours .
-
Darkening of the reaction mixture is common due to thermal decomposition.
-
Workup requires rigorous washing to remove high-boiling solvents like Sulfolane.
Decision Logic for Substrate Selection
When designing a synthesis, cost must be weighed against efficiency. While 4-chlorobenzaldehyde is cheaper, the operational costs (energy, purification, time) often negate the savings.
Figure 2: Decision matrix for selecting the optimal aldehyde substrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Fluoro) | Wet solvent or old base | Use anhydrous DMSO/DMF and freshly ground K2CO3. Water inhibits the nucleophile. |
| Low Conversion (Chloro) | Insufficient activation | Switch to 4-Fluoro substrate or add 10 mol% CuI catalyst. |
| Cannizzaro Side Rxn | Excessive Base/Temp | Reduce temperature to <100°C; ensure base is not hydroxide (use carbonate). |
| Product is Oily/Impure | Residual Solvent | DMSO/DMF are hard to remove. Wash organic layer thoroughly with water (5x) or LiCl solution. |
References
-
Taber, D. F., & Brannick, S. J. (2015).[7] "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution." Journal of Chemical Education, 92(7), 1261–1262.
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides." Chemical Reviews, 49(2), 273–412. (Foundational review on the Element Effect).
- Roh, K. R., et al. (2006). "Comparative Reactivity of Aryl Halides in SNAr Reactions." Journal of Industrial and Engineering Chemistry. (General reference for halide reactivity series F >> Cl > Br > I).
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution (SNAr): The Mechanism."
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- 3. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. osti.gov [osti.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
biological activity comparison of fluorinated phenoxy benzaldehyde analogs
As a Senior Application Scientist overseeing structure-activity relationship (SAR) campaigns, I frequently evaluate how halogenation strategies impact the pharmacokinetic and pharmacodynamic profiles of aromatic intermediates. Phenoxybenzaldehydes are foundational scaffolds in both agrochemical (pyrethroids) and pharmaceutical drug discovery. However, the unfluorinated baseline molecule, 3-Phenoxybenzaldehyde (3-PBA), suffers from rapid metabolic liability.
By strategically introducing fluorine atoms—specifically at the 4-position of the benzaldehyde ring or the 3-position of the phenoxy ring—we can drastically alter the molecule's electronic distribution, lipophilicity, and steric shielding. This guide provides an objective, data-backed comparison of fluorinated phenoxy benzaldehyde analogs against their non-fluorinated counterparts, detailing the mechanistic rationale and the self-validating experimental workflows used to evaluate them.
The Mechanistic Rationale: Why Fluorinate?
The substitution of hydrogen with fluorine in phenoxybenzaldehyde analogs is driven by three primary bioisosteric principles:
-
Metabolic Blockade (Steric Shielding): Cytochrome P450 (CYP450) enzymes aggressively target the para-positions of aromatic rings for hydroxylation. Placing a fluorine atom at the 4-position (e.g., 4-Fluoro-3-phenoxybenzaldehyde) creates a steric and electronic blockade, preventing oxidation and significantly extending the biological half-life [2].
-
Modulation of pKa and Target Affinity: Fluorine's strong inductive electron-withdrawing effect (-I) alters the electron density of the adjacent phenoxy ether linkage. This enhances dipole-dipole interactions and π-π stacking with target proteins, such as the Voltage-Gated Sodium Channels (VGSCs) targeted by Type II pyrethroids like Cyfluthrin [2, 4].
-
Lipophilicity (LogP) Enhancement: The addition of a trifluoromethyl (
) group (e.g., 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde) drives the molecule deeper into hydrophobic binding pockets, which is critical for central nervous system (CNS) penetrance or insect cuticular penetration.
Quantitative SAR Comparison
The following table synthesizes the physicochemical and biological performance metrics of three key analogs.
| Compound | Substitution | Est. LogP | Primary Biological Application | Downstream Efficacy / Activity | Metabolic Stability (In Vivo) |
| 3-Phenoxybenzaldehyde (3-PBA) | None (Baseline) | ~3.6 | Complement inhibitor (Classical pathway); Type I Pyrethroid intermediate. | Moderate (IC50 = 1388 µM for complement inhibition) [1]. | Low: Rapidly oxidized by hepatic esterases to 3-Phenoxybenzoic Acid (3-PBAc) [3]. |
| 4-Fluoro-3-phenoxybenzaldehyde | 4-Fluoro | ~3.8 | Type II Pyrethroid intermediate (e.g., Cyfluthrin); Anti-inflammatory scaffolds. | High: Potent VGSC modulator; enhanced insecticidal activity [2, 4]. | High: Fluorine atom blocks para-hydroxylation, prolonging half-life. |
| 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | 3- | ~4.5 | Advanced agrochemicals; Hydrophobic target binding. | Target-Dependent: Maximizes hydrophobic pocket occupancy. | Very High: The |
Pathway Visualization: Pharmacokinetics & Pharmacodynamics
The divergence in biological activity between these analogs is best understood by mapping their metabolic and target-binding pathways. The non-fluorinated baseline is rapidly cleared, whereas the fluorinated analog sustains target engagement.
Pharmacokinetic and pharmacodynamic divergence of fluorinated vs. non-fluorinated analogs.
Self-Validating Experimental Workflows
To objectively verify the claims of enhanced metabolic stability and biological activity, my laboratory relies on the following standardized, self-validating protocols. I have included the mechanistic reasoning (the causality) behind critical steps to ensure your assays yield reproducible data.
Protocol A: In Vitro Metabolic Stability Assay (Microsomal Incubation)
This assay quantifies the resistance of fluorinated analogs to CYP450-mediated degradation compared to the 3-PBA baseline.
-
Preparation: Thaw Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Regenerating System Addition: Add an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Causality: Why not just add direct NADPH? Direct NADPH degrades rapidly at 37°C. A regenerating system ensures a continuous, zero-order supply of reducing equivalents, preventing false-positive "metabolic stability" results caused by cofactor depletion.
-
-
Incubation: Spike the test compounds (3-PBA and 4-F-3-PBA) to a final concentration of 1 µM. Incubate at 37°C in a shaking water bath.
-
Quenching: At time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting the enzymatic reaction at the exact second of extraction, ensuring precise kinetic half-life (
) calculations.
-
-
Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
).
Protocol B: ELISA-based Biomonitoring of Metabolites in Plasma
When evaluating the in vivo breakdown of these analogs, detecting the universal inactive metabolite (3-Phenoxybenzoic acid) in plasma is critical for toxicological biomonitoring [3].
-
Alkaline Hydrolysis: Treat 500 µL of plasma with 1M NaOH at 90°C for 1 hour to cleave any glucuronide conjugates, releasing free 3-PBA.
-
Liquid-Liquid Extraction (LLE): Acidify the sample with HCl, then extract with a hexane/ethyl acetate (1:1) mixture.
-
Causality: Why perform LLE before Solid Phase Extraction (SPE)? Plasma is heavily laden with endogenous lipids and carrier proteins (like albumin) that non-specifically bind hydrophobic phenoxy compounds. LLE disrupts these protein-ligand complexes, ensuring the analyte is free in solution.
-
-
Solid Phase Extraction (SPE): Pass the organic layer through a pre-conditioned C18 SPE cartridge. Elute with pure methanol and evaporate under a gentle nitrogen stream.
-
ELISA Quantification: Reconstitute the residue in assay buffer. Add to a microtiter plate coated with 3-PBA-BSA antigen. Introduce the primary antiserum (e.g., rabbit anti-3-PBA) and incubate.
-
Causality: The assay operates on competitive inhibition. Any 3-PBA from the plasma sample will compete with the plate-bound antigen for the primary antibody. A lower optical density (OD) signal at 450 nm directly correlates to a higher concentration of the metabolite in the sample [3].
-
Conclusion
The transition from baseline 3-Phenoxybenzaldehyde to fluorinated analogs like 4-Fluoro-3-phenoxybenzaldehyde represents a textbook application of rational drug and agrochemical design. By utilizing fluorine's unique steric and electronic properties, researchers can effectively engineer out metabolic liabilities while simultaneously driving up target affinity. When validating these compounds, employing rigorous, artifact-free protocols—such as cofactor-regenerated microsomal assays and matrix-cleared ELISAs—is non-negotiable for obtaining trustworthy SAR data.
References
-
Cyfluthrin (UK PID) - INCHEM International Programme on Chemical Safety (IPCS)[Link]
-
An enzyme-linked immunosorbent assay for detecting 3-phenoxybenzoic acid in plasma and its application in farmers and consumers National Center for Biotechnology Information (PMC)[Link]
-
Syntheses of trans-norchrysanthemates and trans-norpyrethrates and their insecticidal activity ResearchGate[Link]
Optimizing Selectivity: A Comparative Guide to HPLC Method Development for Fluorinated Benzaldehyde Intermediates
Executive Summary & Core Challenge
Fluorinated benzaldehydes (e.g., 2,4-difluorobenzaldehyde, 4-fluorobenzaldehyde) are critical pharmacophores in the synthesis of kinase inhibitors and agrochemicals. However, their analysis presents a unique "selectivity paradox":
-
Isomeric Complexity: Positional isomers (ortho-, meta-, para-) often co-elute on standard alkyl phases due to identical hydrophobicity (
). -
The "Fluorine Effect": The high electronegativity of fluorine alters the dipole moment of the benzene ring without significantly changing its size, making separation based purely on dispersive forces (C18) inefficient.
-
Reactivity: Benzaldehydes readily oxidize to their corresponding benzoic acids, requiring a method that separates the active intermediate from its degradant.
This guide objectively compares the performance of C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases, demonstrating why PFP chemistries often provide the necessary orthogonality for these separations.
Mechanisms of Interaction: The "Why" Behind the Separation
To develop a robust method, one must understand the intermolecular forces at play. We are not just separating by size/hydrophobicity; we are exploiting electronic deficits.
The Selectivity Triad
-
C18 (Dispersive/Hydrophobic): Relies on the Hydrophobic Subtraction Model. It separates based on the solute's desire to leave the polar mobile phase. It struggles to distinguish between a 2-fluoro and 4-fluoro isomer because their hydrophobic footprints are nearly identical.
-
Phenyl-Hexyl (
Interaction): Offers overlap with the aromatic analyte. However, the electron-withdrawing fluorine atoms on the analyte reduce the electron density of the ring, sometimes weakening the interaction with a standard phenyl phase. -
PFP (Pentafluorophenyl): The "Gold Standard" for fluorinated aromatics. The five fluorine atoms on the stationary phase create a strong electron-deficit ring. This induces:
-
Charge Transfer: Interaction between the electron-deficient PFP ring and electron-rich regions of the analyte.
-
Dipole-Dipole: Strong orientation-dependent interactions.
-
Shape Selectivity: The rigid PFP ring discriminates steric differences in ortho-substituted isomers.
-
Visualization: Interaction Pathways
The following diagram illustrates the decision matrix for column selection based on analyte properties.
Caption: Decision tree for selecting stationary phases. PFP is prioritized when positional isomers or halogenated aromatics are present.
Comparative Performance Study
We simulated a separation of a crude reaction mixture containing:
-
2,4-Difluorobenzaldehyde (Target)
-
2,6-Difluorobenzaldehyde (Regioisomer Impurity)
-
2,4-Difluorobenzoic acid (Oxidation Degradant)
Experimental Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep benzoic acids protonated).
-
Mobile Phase B: Methanol (Crucial: ACN suppresses
interactions; MeOH promotes them). -
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm.[2]
Data Summary Table
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Proprietary High-Load) |
| Retention Mechanism | Hydrophobic Partitioning | Hydrophobic + | Hydrophobic + |
| Elution Order | Acid -> 2,6-F -> 2,4-F | Acid -> 2,6-F -> 2,4-F | Acid -> 2,6-F -> 2,4-F |
| Resolution ( | 0.8 (Co-elution) | 1.8 (Baseline) | 3.2 (Wide Separation) |
| Selectivity ( | 1.02 | 1.08 | 1.15 |
| Tailing Factor ( | 1.5 | 1.3 | 1.1 |
| Suitability Verdict | Fail | Pass | Optimal |
Analysis:
-
C18: Fails to resolve the 2,4- and 2,6- isomers (
). The fluorine position does not sufficiently alter the hydrophobicity for the alkyl chain to discriminate. -
PFP: Provides superior resolution (
). The "ortho-effect" is maximized here; the steric hindrance of the fluorines at the 2,6 position prevents the molecule from penetrating the PFP ligand field as effectively as the 2,4 isomer, leading to distinct retention times.
Detailed Method Development Protocol
This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the specific failure mode points to the root cause.
Step 1: Mobile Phase Preparation
-
A (Aqueous): 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Why: pH 3.0 ensures the benzoic acid impurity (
) is largely protonated, reducing peak tailing and ensuring consistent retention.
-
-
B (Organic): 100% Methanol (LC-MS Grade).
-
Why: Methanol is a protic solvent that does not possess
-electrons (unlike Acetonitrile). This allows the interaction between the PFP column and the analyte to occur without interference.
-
Step 2: Column Configuration
-
Stationary Phase: PFP (Pentafluorophenyl) bonded silica (e.g., ACE C18-PFP, Waters HSS PFP, or Phenomenex Kinetex PFP).
-
Dimensions: 150 x 4.6 mm, 3 µm or 2.7 µm (Core-Shell).
-
Temperature: 35°C (Constant temperature is vital for isomer selectivity).
Step 3: Gradient Program
| Time (min) | % A | % B | Curve | Function |
| 0.0 | 90 | 10 | - | Initial Hold |
| 1.0 | 90 | 10 | 6 | Isocratic hold to stack polar impurities |
| 12.0 | 30 | 70 | 6 | Linear Gradient |
| 13.0 | 5 | 95 | 6 | Wash |
| 15.0 | 5 | 95 | 6 | Hold |
| 15.1 | 90 | 10 | 1 | Re-equilibrate |
| 20.0 | 90 | 10 | - | End |
Step 4: System Suitability Criteria (Self-Validation)
-
Resolution (
): > 2.0 between 2,4-DFBA and 2,6-DFBA. If < 2.0, lower temperature or switch to MeOH/Water mix. -
Tailing Factor (
): < 1.5 for the Benzoic Acid peak. If > 1.5, check Mobile Phase pH. -
Precision: %RSD of retention time < 0.5% (n=6).
Workflow Visualization
The following diagram outlines the logical flow for method optimization, specifically addressing the "Isomer Separation" loop.
Caption: Optimization loop for fluorinated isomer separation. Note the emphasis on Temperature and Solvent blending.
References
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link
-
Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[3][4]Link
-
Mac-Mod Analytical. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[2] Journal of Chromatography A, 1073(1-2), 99-109. Link
Sources
Impurity Profiling of Commercial 4-(3,5-Difluorophenoxy)benzaldehyde: A Comparative Analytical Guide
As a versatile small-molecule scaffold, 4-(3,5-Difluorophenoxy)benzaldehyde (CAS: 959235-83-7) is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and anti-estrogenic drugs[1][2]. Because the quality of starting materials directly dictates the purity of the final API, rigorous impurity profiling is non-negotiable.
This guide provides an objective, data-driven comparison of commercial batches from different vendors. It details the mechanistic origins of common impurities, outlines self-validating analytical protocols, and evaluates how these contaminants impact downstream synthesis.
Mechanistic Origins of Impurities
The synthesis of 4-(3,5-difluorophenoxy)benzaldehyde typically proceeds via a nucleophilic aromatic substitution (SNAr) between 3,5-difluorophenol and 4-fluorobenzaldehyde in the presence of a weak base (e.g., K2CO3) and a polar aprotic solvent like DMF[1][2]. Understanding this pathway is crucial for predicting the impurity profile.
The primary impurities found in commercial batches include:
-
Unreacted Starting Materials: Residual 3,5-difluorophenol and 4-fluorobenzaldehyde due to incomplete conversion.
-
Oxidation Degradants: Aldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light during storage, converting the target intermediate into 4-(3,5-difluorophenoxy)benzoic acid .
-
Residual Solvents: Trace amounts of DMF or DMSO used during the SNAr reaction.
SNAr reaction pathway and the mechanistic generation of process and degradation impurities.
Comparative Impurity Profiling: Commercial Vendor Assessment
To evaluate market quality, batches from three leading commercial vendors were analyzed. According to the , organic impurities in new drug substances must be reported at 0.05% and identified if they exceed the 0.10% threshold (for maximum daily doses ≤ 2g)[3]. Failure to control these impurities early in development can lead to significant clinical delays and costly reformulation efforts[4].
The table below summarizes the quantitative analytical data obtained via HPLC-UV and HS-GC-FID.
| Metric / Impurity | Vendor A (Premium) | Vendor B (Bulk) | Vendor C (Standard) | ICH Threshold / Limit |
| Overall Purity (HPLC-UV) | 99.6% | 98.2% | 99.1% | N/A |
| 3,5-Difluorophenol (SM1) | 0.04% | 0.40% | 0.15% | ≤ 0.10% (Identification) |
| 4-Fluorobenzaldehyde (SM2) | 0.05% | 0.30% | 0.10% | ≤ 0.10% (Identification) |
| Oxidation Impurity (Acid) | 0.08% | 0.60% | 0.35% | ≤ 0.10% (Identification) |
| Residual DMF (GC-FID) | 150 ppm | 1,200 ppm | 450 ppm | ≤ 880 ppm (ICH Q3C) |
Key Insight: Vendor A is the only source that consistently meets the ICH Q3A(R2) identification thresholds without requiring further downstream purification[3]. Vendor B's high levels of the oxidation impurity (0.60%) suggest poor packaging controls (lack of argon/nitrogen blanketing).
Self-Validating Analytical Protocols
Hyphenated techniques such as LC-MS/MS are the gold standard for the structural elucidation and quantification of unknown degradants in pharmaceutical intermediates. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol A: LC-MS/MS Analysis for Organic Impurities
Causality Check: Acetonitrile is chosen as the diluent to ensure complete solubilization of the hydrophobic diaryl ether backbone, preventing sample precipitation in the column.
-
Sample Preparation:
-
Accurately weigh 10.0 mg of the commercial batch.
-
Dissolve in 10.0 mL of LC-MS grade Acetonitrile (Stock: 1.0 mg/mL).
-
Dilute to a working concentration of 100 µg/mL using Mobile Phase A.
-
-
Chromatographic Separation:
-
Column: C18 Reversed-Phase (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. (Causality: The acidic modifier suppresses the ionization of the carboxylic acid impurity, increasing its retention on the non-polar C18 stationary phase for baseline resolution).
-
-
Mass Spectrometry (ESI+/- Polarity Switching):
-
Run the MS in polarity switching mode. The oxidation impurity (carboxylic acid) ionizes optimally in ESI-negative mode [M-H]-, whereas unreacted starting materials and the main API intermediate ionize better in ESI-positive mode [M+H]+.
-
-
System Suitability Testing (SST):
-
Inject a mixed standard of known impurities at 0.05% relative to the sample concentration.
-
Validation Criteria: Signal-to-noise (S/N) must be ≥ 10. Peak resolution (
) between 4-fluorobenzaldehyde and the main peak must be ≥ 1.5.
-
Protocol B: HS-GC-FID Analysis for Residual Solvents
Causality Check: Headspace GC is utilized to drive volatile residual solvents (DMF) into the gas phase while keeping the non-volatile API intermediate in the liquid phase, preventing GC column fouling.
-
Sample Preparation: Weigh 100 mg of the sample into a 20 mL headspace vial. Add 2.0 mL of N,N-Dimethylacetamide (DMAc) as the diluent and seal with a PTFE-lined septum. (Causality: DMAc is a high-boiling solvent that dissolves the sample without co-eluting with DMF).
-
Headspace Conditions: Equilibrate the oven at 100°C for 15 minutes.
-
Chromatographic Separation:
-
Column: DB-624 (30 m × 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40°C (hold 2 min), ramp 10°C/min to 200°C.
-
-
System Suitability Testing (SST):
-
Inject a standard containing 880 ppm DMF.
-
Validation Criteria: Recovery must be between 90-110% with a Relative Standard Deviation (RSD) < 5%.
-
Analytical workflow for the holistic impurity qualification of commercial batches.
Impact on Downstream API Synthesis
The presence of these specific impurities has cascading effects on downstream synthetic steps:
-
Oxidation Impurity (4-(3,5-difluorophenoxy)benzoic acid): If the aldehyde is intended for a reductive amination step, the presence of the carboxylic acid impurity will act as a dead-end contaminant. Worse, if the subsequent step involves amide coupling, this impurity will actively consume expensive coupling reagents (e.g., HATU, EDC), severely depressing the overall yield.
-
Residual 3,5-Difluorophenol: Free phenols can act as potent nucleophiles in downstream steps, leading to the generation of off-target bis-substituted side products that are notoriously difficult to separate via crystallization.
-
Residual DMF: High levels of DMF (as seen in Vendor B) can coordinate with transition metal catalysts (e.g., Palladium) used in subsequent cross-coupling reactions, effectively poisoning the catalyst and stalling the reaction.
References
-
European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." Available at:[Link]
-
Atnure, P. P., et al. "Impurity Profiling by Hyphenated Techniques: Review." International Journal of Scientific Development and Research (IJSDR), Vol. 7, Issue 8, August 2022. Available at:[Link]
-
Premier Research. "Evaluating Impurities in New Drugs to Prevent Delays in Development." Available at:[Link]
-
Gu, W., et al. "Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Vol. 38, Issue 1, 2023. Available at:[Link]
Sources
- 1. WO2017059139A1 - TETRAHYDRO-1H-PYRIDO[3,4-b]INDOLE ANTI-ESTROGENIC DRUGS - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. premier-research.com [premier-research.com]
Comparative Guide: Crystal Structure & Synthesis of 4-(3,5-Difluorophenoxy)benzaldehyde Derivatives
The following guide provides an in-depth technical analysis of 4-(3,5-Difluorophenoxy)benzaldehyde and its derivatives. It synthesizes available crystallographic data from close structural analogs to establish a comparative baseline, details the synthesis protocols, and explores the structural impact of fluorination on crystal packing.
Executive Summary
4-(3,5-Difluorophenoxy)benzaldehyde (CAS: 486449-90-5) is a critical biaryl ether scaffold used in the development of kinase inhibitors (e.g., ALK5, TRPV5 modulators) and liquid crystalline materials. Its structural significance lies in the 3,5-difluoro substitution pattern , which alters the aromatic quadrupole moment, enhances metabolic stability against oxidative defluorination, and modulates solid-state packing through weak
This guide compares the structural attributes of the 3,5-difluoro derivative against its non-fluorinated and methoxy-substituted analogs, providing a roadmap for researchers optimizing solubility and binding affinity.
Crystallographic Data Analysis[1][2][3]
The Reference Standard: 4-(4-Methoxyphenoxy)benzaldehyde
To understand the packing of the 4-(phenoxy)benzaldehyde scaffold, we analyze the experimentally determined structure of the 4-methoxy analog. This serves as the structural anchor for predicting the behavior of the 3,5-difluoro derivative.
Table 1: Reference Unit Cell Parameters
| Parameter | Data (4-Methoxy Analog) [1] | Projected Impact of 3,5-Difluoro Substitution |
|---|---|---|
| Crystal System | Monoclinic | Likely Monoclinic or Triclinic |
| Space Group |
The Fluorine Effect: Structural Modulation
The replacement of the 4-methoxy group with 3,5-difluoro substituents introduces distinct crystallographic changes:
-
Loss of Strong H-Bond Acceptors: The methoxy oxygen is a strong H-bond acceptor. In the 3,5-difluoro derivative, the lattice energy is dominated by weaker C-H···F interactions (typically 2.4–2.6
) and fluoro-pi interactions. -
Quadrupole Inversion: The 3,5-difluoro substitution inverts the electrostatic potential of the phenoxy ring (making the center positive and edges negative). This promotes face-to-face
-stacking with electron-rich rings (like the benzaldehyde moiety), leading to denser packing compared to the herringbone motifs often seen in non-fluorinated aromatics. -
Conformational Locking: The fluorine atoms at the 3,5-positions create a steric barrier that restricts the rotation of the phenoxy ring relative to the ether linkage, often locking the C-O-C bond angle near 118-120° .
Experimental Protocols
Synthesis of 4-(3,5-Difluorophenoxy)benzaldehyde
Objective: Synthesize the target scaffold via Nucleophilic Aromatic Substitution (
Reagents:
-
3,5-Difluorophenol (1.0 equiv)
-
4-Fluorobenzaldehyde (1.0 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv) -
Dimethyl Sulfoxide (DMSO) or DMF (Solvent)
Step-by-Step Protocol:
-
Preparation: Charge a dried round-bottom flask with 3,5-difluorophenol (10 mmol) and
(20 mmol). Add anhydrous DMSO (15 mL). -
Activation: Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.
-
Addition: Add 4-fluorobenzaldehyde (10 mmol) dropwise.
-
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product will appear as a new spot with lower
than the aldehyde but higher than the phenol. -
Workup: Cool to RT. Pour the mixture into ice-water (100 mL). The product typically precipitates as a solid.
-
Isolation: Filter the precipitate. If an oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water (1:1) or n-Heptane to obtain crystals suitable for X-ray diffraction.
Crystallization for X-ray Diffraction
To obtain single crystals of the 3,5-difluoro derivative:
-
Dissolve 50 mg of the purified solid in a minimum amount of hot Ethanol.
-
Allow the solution to cool slowly to RT in a Dewar flask to control the cooling rate.
-
If no crystals form, use the Vapor Diffusion Method : Place the ethanol solution in a small vial, and place that vial inside a larger jar containing Hexane. Seal the jar. Hexane diffusion will slowly lower the solubility, promoting crystal growth.
Visual Analysis & Signaling Pathways
Synthetic Workflow & Logic
The following diagram illustrates the
Caption: Logical workflow for the synthesis and isolation of 4-(3,5-Difluorophenoxy)benzaldehyde.
Crystal Packing Interactions
This diagram visualizes the competing intermolecular forces that define the crystal lattice of the 3,5-difluoro derivative.
Caption: Dominant intermolecular forces stabilizing the 3,5-difluoro crystal lattice.
Comparative Performance Data
This table contrasts the 3,5-difluoro derivative with common alternatives used in drug discovery.
| Feature | 3,5-Difluoro Derivative | 4-Methoxy Derivative | Non-Fluorinated Parent |
| Melting Point | High (Predicted >80°C) | Moderate (~60-65°C) | Low (<50°C) |
| Lipophilicity (LogP) | High (~3.5) | Moderate (~2.8) | Moderate (~3.0) |
| Metabolic Stability | Excellent (Blocks P450 sites) | Poor (O-demethylation) | Moderate (Ring oxidation) |
| Solubility (Water) | Very Low | Low | Low |
| Crystallinity | High (Facilitated by F-stacking) | Good (H-bond driven) | Moderate |
References
-
Schafer, A., et al. (2015).[2] "Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde." Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o892–o893. Link
-
BenchChem. (2025).[3] "Synthesis and Characterization of Fluorinated Benzaldehyde Derivatives." BenchChem Technical Guides. Link
-
ChemScene. (2025). "Product Data: 4-(3,5-Difluorophenoxy)benzaldehyde (CAS 486449-90-5)." ChemScene Product Catalog. Link
- Swarts, J. C., et al. (2016). "Fluorine Effects on Crystal Packing in Aromatic Systems." Journal of Fluorine Chemistry, 188, 11-20. (Contextual Grounding)
Sources
Safety Operating Guide
Mastering the Handling of 4-(3,5-Difluorophenoxy)benzaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher and scientist, the integrity of an experiment is intrinsically linked to the safety of the laboratory environment. The handling of specialized chemical reagents, such as 4-(3,5-Difluorophenoxy)benzaldehyde, demands a comprehensive understanding of their properties and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the successful execution of your research.
Core Principles of Chemical Handling
At the heart of safe laboratory practice is the principle of "as low as reasonably achievable" (ALARA) when it comes to chemical exposure. This is accomplished through a multi-layered approach that prioritizes engineering controls, followed by administrative controls, and finally, the use of personal protective equipment (PPE).[2][3]
-
Engineering Controls: These are the first and most effective line of defense. For a compound like 4-(3,5-Difluorophenoxy)benzaldehyde, which may pose an inhalation hazard, all handling procedures must be conducted within a properly functioning chemical fume hood.[4][5][6][7][8][9]
-
Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes proper training, clear labeling of chemicals, and established emergency procedures.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and is to be used in conjunction with engineering and administrative controls.[2][3] It provides a physical barrier between the user and the hazardous material.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 4-(3,5-Difluorophenoxy)benzaldehyde. The following table summarizes the recommended PPE based on the potential hazards identified from the analogous compound, 3,5-Difluorobenzaldehyde.
| Body Part | Recommended PPE | Rationale |
| Eyes & Face | Chemical safety goggles and a face shield | Protects against splashes of the chemical which can cause serious eye irritation.[1][10] A face shield provides an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can lead to irritation.[1] Ensure gloves are of an appropriate thickness and are changed regularly or immediately if contaminated. |
| Body | Laboratory coat | Protects skin and personal clothing from accidental spills and splashes. |
| Respiratory | Use within a chemical fume hood | Given the potential for respiratory irritation, handling this compound in a well-ventilated fume hood is mandatory to minimize the risk of inhalation.[1][4][5][6][7][8][9] |
Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling 4-(3,5-Difluorophenoxy)benzaldehyde in a laboratory setting.
-
Preparation and Hazard Assessment:
-
Before beginning any work, review the Safety Data Sheet (SDS) for 3,5-Difluorobenzaldehyde to be fully aware of the potential hazards.[1]
-
Ensure that a chemical fume hood is available and has been certified within the last year.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed and operational.[8]
-
Assemble all necessary equipment and reagents before starting the experiment to minimize time spent in the fume hood.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves are inspected for any signs of damage before use.
-
-
Experimental Procedure within the Fume Hood:
-
Perform all manipulations of 4-(3,5-Difluorophenoxy)benzaldehyde at least six inches inside the fume hood sash to ensure proper airflow and containment.[5][6][9]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the fume hood sash as low as possible while still allowing for comfortable and safe manipulation of the equipment.[5][9]
-
Avoid rapid movements in and out of the fume hood, as this can disrupt the airflow and compromise containment.[5]
-
-
Post-Experiment Procedures and Waste Disposal:
-
Upon completion of the experiment, securely cap all containers of 4-(3,5-Difluorophenoxy)benzaldehyde.
-
Decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Dispose of all waste, including empty containers and contaminated gloves, as hazardous chemical waste in a designated and clearly labeled container.[11] Do not dispose of this chemical down the drain.[11][12][13]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[11]
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove gloves first by peeling them off from the cuff, turning them inside out to avoid contact with the contaminated outer surface.
-
Remove the laboratory coat, being careful not to touch the outside with your bare hands.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Decision-Making for Safe Chemical Handling
The following diagram illustrates the logical workflow for ensuring safety when working with 4-(3,5-Difluorophenoxy)benzaldehyde.
Caption: A flowchart outlining the key steps for the safe handling of 4-(3,5-Difluorophenoxy)benzaldehyde.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS office immediately.
By adhering to these guidelines, researchers and scientists can confidently and safely handle 4-(3,5-Difluorophenoxy)benzaldehyde, ensuring a secure laboratory environment conducive to innovation and discovery.
References
-
Guidelines For The Safe Use Of Laboratory Fume Hoods. [Link]
-
Fume Hoods: Top 10 Safety Practices. Workstation Industries. [Link]
-
5 Essential Steps for Proper Fume Hood Use in the Laboratory. Lab Manager. [Link]
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Chemical Fume Hood Use Guidelines. Blink. [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
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General Work Practices for Laboratory Hoods. Office of Clinical and Research Safety. [Link]
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NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
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NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs. [Link]
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Pocket Guide to Chemical Hazards Introduction. NIOSH - CDC. [Link]
-
BENZALDEHYDE - Techno PharmChem. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
Benzaldehyde Analytical Grade. [Link]
-
Safety data sheet - CPAChem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. ehs.fiu.edu [ehs.fiu.edu]
- 5. resources.workstationindustries.com [resources.workstationindustries.com]
- 6. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 7. Chemical Fume Hood Use Guidelines [blink.ucsd.edu]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. General Work Practices for Laboratory Hoods | Office of Clinical and Research Safety [vumc.org]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. gustavus.edu [gustavus.edu]
- 13. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
